LCB 03-0110
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N3O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol |
InChI |
InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26) |
InChI Key |
ZCWXCBKGPJOAFQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LCB03-0110; LCB030110; LCB03 0110 |
Origin of Product |
United States |
Foundational & Exploratory
The Multi-Faceted Biological Activity of LCB 03-0110 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of pathologies, including fibrosis, inflammation, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects through the potent and competitive inhibition of several key tyrosine kinases. It is a thienopyridine derivative that shows strong inhibitory activity against the c-Src family of kinases, Discoidin Domain Receptor 2 (DDR2), Bruton's tyrosine kinase (BTK), and Syk kinase.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity.
| Target Kinase | IC50 (nM) | Notes |
| c-Src | 1.3 | Potent inhibition of a key proto-oncogene involved in cell proliferation, and survival.[1][4] |
| DDR2 (activated) | 6 | High affinity for the active conformation of DDR2, a receptor tyrosine kinase implicated in fibrosis. |
| DDR2 (non-activated) | 145 | Demonstrates preferential inhibition of the activated form of DDR2. |
| DDR1 (cell-based) | 164 | Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR1b. |
| DDR2 (cell-based) | 171 | Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR2. |
Key Biological Activities and Experimental Evidence
Anti-Fibrotic Activity
This compound demonstrates significant anti-fibrotic properties by targeting key cellular players in the fibrotic process: fibroblasts and macrophages.
This compound effectively suppresses the activation of fibroblasts, a critical step in the development of tissue fibrosis. In vitro studies have shown that it inhibits the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor-β1 (TGF-β1) and type I collagen.[1] This inhibition is associated with a reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[1]
Experimental Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation
-
Cell Line: Primary mouse dermal fibroblasts.
-
Stimulation: 5 ng/mL TGF-β1.
-
Treatment: this compound at various concentrations.
-
Endpoints:
-
Proliferation: Assessed by cell counting or viability assays (e.g., MTT).
-
Migration: Evaluated using a wound healing (scratch) assay on a collagen-coated surface.
-
α-SMA Expression: Measured by Western blotting of total cell lysates.
-
-
Methodology: Fibroblasts are cultured to confluence, and a scratch is made on the monolayer. Cells are then treated with this compound in the presence of TGF-β1. Cell migration into the scratched area is monitored and quantified over 24 hours. For α-SMA expression, cells are treated with this compound and TGF-β1 for 48 hours, followed by cell lysis and Western blot analysis.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating the function of macrophages and T helper 17 (Th17) cells.
In vitro studies using the J774A.1 macrophage cell line have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced activation.[1] This includes the suppression of macrophage migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α).[1]
Experimental Protocol: Inhibition of LPS-Induced Macrophage Activation
-
Cell Line: J774A.1 murine macrophage-like cell line.
-
Stimulation: 100 ng/mL Lipopolysaccharide (LPS).
-
Treatment: Pre-incubation with this compound for 30 minutes prior to LPS stimulation.
-
Endpoints:
-
Nitric Oxide (NO) Production: Measured in the culture medium using the Griess reaction.
-
TNF-α Secretion: Quantified by ELISA of the cell culture supernatant.
-
iNOS and COX-2 Expression: Assessed by Western blotting of total cell lysates.
-
Cell Migration: Evaluated using a transwell invasion assay with a collagen IV-coated membrane and monocyte chemoattractant protein-1 (MCP-1) as a chemoattractant.
-
This compound has been shown to significantly suppress the production of IL-17A, a key cytokine produced by Th17 cells, in a dose-dependent manner.[5][6] This suggests a role for this compound in modulating adaptive immune responses.
Experimental Protocol: Inhibition of IL-17A Secretion from Th17 Cells
-
Cells: Mouse naïve CD4+ T cells.
-
Differentiation Conditions: Cells are cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, TGF-β1, IL-6, IL-23, anti-IL4, and anti-IFN-γ).
-
Treatment: this compound at concentrations ranging from 3 nM to 9 µM for 4 days.
-
Endpoint: IL-17A levels in the cell culture supernatant are measured by ELISA.
Anti-Angiogenic Activity
This compound inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[2][7] It has been shown to inhibit VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.[2]
Experimental Protocol: Inhibition of VEGF-Induced Endothelial Cell Proliferation and Tube Formation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stimulation: Vascular Endothelial Growth Factor (VEGF).
-
Treatment: this compound at various concentrations.
-
Endpoints:
-
Proliferation: Assessed using a cell viability assay (e.g., WST-1).
-
Tube Formation: HUVECs are seeded on a Matrigel-coated plate and treated with this compound in the presence of VEGF. The formation of capillary-like structures is observed and quantified.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
DDR/c-Src Signaling in Fibroblast Activation
Caption: this compound inhibits fibroblast activation by targeting DDR and c-Src.
LPS-Induced Inflammatory Signaling in Macrophages
Caption: this compound reduces inflammation by inhibiting MAPK signaling in macrophages.
VEGFR-2/JAK/STAT3 Signaling in Angiogenesis
Caption: this compound inhibits angiogenesis by targeting the VEGFR-2/JAK/STAT3 pathway.
In Vivo Efficacy: Scar Formation Model
The anti-fibrotic and anti-inflammatory properties of this compound have been confirmed in a preclinical in vivo model of wound healing and scar formation.
Experimental Protocol: Rabbit Ear Hypertrophic Scar Model
-
Animal Model: New Zealand White rabbits.
-
Wounding: Creation of full-thickness excisional wounds on the ventral surface of the ear.
-
Treatment: Topical application of this compound to the wounds.
-
Endpoints:
-
Scar Size: Measurement of the scar area and elevation.
-
Histology: Immunohistochemical analysis of wound tissue for the presence of myofibroblasts (α-SMA staining) and macrophages.
-
-
Results: Topical application of this compound suppressed the accumulation of myofibroblasts and macrophages in the healing wound, leading to a significant reduction in hypertrophic scar formation without delaying the wound closure process.[1]
Conclusion
This compound dihydrochloride is a promising multi-tyrosine kinase inhibitor with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a compelling candidate for further investigation and development in various therapeutic areas. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the scientific and clinical potential of this compound.
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound dihydrochloride - Nordic Biosite [nordicbiosite.com]
- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells [kjpp.net]
- 6. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LCB 03-0110: A Multi-Targeted Kinase Inhibitor for the Attenuation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The complex interplay between glial cells, particularly microglia and astrocytes, and neurons can exacerbate disease progression. LCB 03-0110, a novel thienopyridine derivative, has emerged as a promising therapeutic candidate due to its potent, multi-targeted inhibition of key tyrosine kinases implicated in inflammatory cascades. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on neuroinflammatory processes, and detailed experimental protocols for its investigation.
Introduction
This compound is a potent, ATP-competitive inhibitor of the Discoidin Domain Receptor (DDR) family, the c-Src family of tyrosine kinases, Bruton's tyrosine kinase (Btk), and Syk.[1] Its ability to simultaneously modulate multiple signaling pathways involved in cellular activation, proliferation, and inflammatory responses makes it a compelling molecule for the treatment of complex diseases. In the context of the central nervous system (CNS), the inhibition of these kinases has been shown to reduce the activation of microglia and astrocytes, key mediators of neuroinflammation.[2] This targeted action suggests its potential to mitigate the chronic inflammatory states associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of DDR1 and c-Src kinases.
-
Discoidin Domain Receptor 1 (DDR1): DDR1, a receptor tyrosine kinase activated by collagen, is upregulated in disease-associated astrocytes and microglia.[2] Its inhibition by this compound has been shown to reduce levels of neurotoxic proteins like amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein.[3][4] The proposed mechanism involves the modulation of downstream signaling pathways that control inflammatory gene expression and cellular activation states.
-
c-Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a crucial role in a multitude of cellular processes, including inflammation. This compound potently inhibits all eight SFKs.[1] This broad-spectrum inhibition likely contributes to its ability to suppress the activation of both fibroblasts and macrophages, key players in fibro-inflammatory processes that can also occur in the CNS.[5][6]
The dual inhibition of these kinase families results in a significant reduction of pro-inflammatory mediators and a dampening of the overall neuroinflammatory response.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro and cell-based inhibitory activities of this compound against various kinases and cellular processes.
| Target Kinase | IC50 (nM) | Notes | Reference |
| DDR2 (activated) | 6 | ATP-competitive inhibition | [1][3] |
| DDR2 (non-activated) | 145 | [1][3] | |
| c-Src Family Kinases | 2-20 | Inhibition of all eight family members | [1] |
| Cellular Process | IC50 (nM) | Cell Type | Reference |
| Collagen-induced DDR1 autophosphorylation | 164 | HEK293-DDR1b overexpressing cells | [1][3] |
| Collagen-induced DDR2 autophosphorylation | 171 | HEK293-DDR2 overexpressing cells | [1][3] |
| TGF-β1 and Type I Collagen-induced Fibroblast Proliferation & Migration | 194 | Primary dermal fibroblasts | [1] |
Effects on Neuroinflammation
Studies in preclinical models of neurodegeneration have demonstrated the potent anti-neuroinflammatory effects of this compound.
Reduction of Glial Activation
In a mouse model of Alzheimer's disease (TgAPP mice), treatment with this compound resulted in a significant reduction in markers of both astrogliosis and microgliosis.[2]
-
Astrocytes: A significant decrease in Glial Fibrillary Acidic Protein (GFAP) staining was observed in both the hippocampus and cortex of this compound-treated mice compared to vehicle-treated controls.[2]
-
Microglia: Ionized calcium-binding adapter molecule-1 (IBA-1) staining, a marker for microglia activation, was also significantly reduced in the hippocampus and cortex following this compound administration.[2]
Modulation of Inflammatory Mediators
This compound has been shown to suppress the production of key pro-inflammatory molecules in activated macrophage cell lines, which share signaling pathways with microglia. In LPS-activated J774A.1 macrophage cells, this compound inhibited the synthesis of:[1][5]
-
Nitric oxide (NO)
-
Inducible nitric-oxide synthase (iNOS)
-
Cyclooxygenase 2 (COX-2)
-
Tumor necrosis factor-α (TNF-α)
Furthermore, in human corneal epithelial cells, this compound significantly suppressed the phosphorylation of P38 and ERK, and reduced the expression of IL-6 and IL-8.[7][8] It also dose-dependently decreased the expression of IL-17A in Th17 cells.[7][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroinflammation
Caption: Proposed signaling pathway of this compound in inhibiting neuroinflammation.
Experimental Workflow for Assessing Anti-Neuroinflammatory Effects
Caption: General experimental workflow for evaluating this compound's effects.
Experimental Protocols
In Vitro Inhibition of Kinase Activity
-
Objective: To determine the IC50 of this compound against target kinases.
-
Methodology:
-
Recombinant human kinases (e.g., DDR2, c-Src) are incubated with a specific substrate and varying concentrations of this compound in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation ([γ-³²P]ATP) or specific antibody-based detection (e.g., ELISA, HTRF).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Autophosphorylation Assay
-
Objective: To assess the inhibitory effect of this compound on collagen-induced DDR1/2 autophosphorylation in a cellular context.
-
Methodology:
-
HEK293 cells engineered to overexpress either DDR1b or DDR2 are seeded in culture plates.
-
Cells are serum-starved and then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cells are stimulated with type I collagen to induce receptor autophosphorylation.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated DDR1/2 and total DDR1/2 to determine the extent of inhibition.
-
In Vivo Mouse Model of Neuroinflammation
-
Objective: To evaluate the effect of this compound on glial activation in a disease-relevant animal model.
-
Methodology (based on TgAPP mouse model): [2]
-
Transgenic APP mice and wild-type littermates are used.
-
Mice are administered this compound or vehicle (e.g., DMSO) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Following the treatment period, mice are euthanized, and brains are perfused and collected.
-
Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Immunohistochemistry is performed on brain sections using antibodies against GFAP and IBA-1.
-
Staining intensity and the number of positive cells in specific brain regions (e.g., hippocampus, cortex) are quantified using microscopy and image analysis software.
-
Conclusion
This compound presents a compelling profile as a multi-targeted kinase inhibitor with significant potential for the treatment of neuroinflammatory conditions. Its ability to potently inhibit key kinases involved in glial activation and the production of pro-inflammatory mediators provides a strong rationale for its further development as a therapeutic for neurodegenerative diseases. The data summarized herein offer a technical foundation for researchers and drug development professionals to design and execute further investigations into the promising therapeutic applications of this compound.
References
- 1. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells [kjpp.net]
- 9. The Korean Journal of Physiology & Pharmacology [kjpp.net]
Investigating the Anti-Fibrotic Properties of LCB 03-0110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. LCB 03-0110, a potent inhibitor of Discoidin Domain Receptors (DDRs) and c-Src family kinases, has emerged as a promising anti-fibrotic agent. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound as a therapeutic candidate for fibrotic disorders.
Introduction
This compound, chemically identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a small molecule inhibitor with a multi-targeted profile.[1] Its primary anti-fibrotic effects are attributed to its potent inhibition of DDR1 and DDR2, receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrosis progression.[2][3][4] Additionally, its inhibitory activity against c-Src family kinases, which are involved in various pro-fibrotic signaling cascades, contributes to its overall efficacy.[1][5] This document synthesizes the available preclinical data on this compound, focusing on its impact on key cellular players in fibrosis, namely fibroblasts and macrophages.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases implicated in fibrotic and inflammatory processes.
Table 1: IC50 Values of this compound against Key Tyrosine Kinases
| Kinase Target | IC50 (nM) | Reference |
| c-Src | 1.3 | [1] |
| Lyn | 4.3 | [1] |
| Fyn | 2.3 | [1] |
| Yes | 2.1 | [1] |
| Fgr | 3.7 | [1] |
| Hck | 4.4 | [1] |
| Lck | 21.6 | [1] |
| Blk | 50.7 | [1] |
| Btk1 | 17.7 | [1] |
| Syk1 | 25.2 | [1] |
| VEGFR2 | 4.6 | [1] |
| EPHA3 | 5.1 | [1] |
| FLT3 | 26.1 | [1] |
Table 2: Inhibitory Activity of this compound against Discoidin Domain Receptors (DDRs)
| DDR Target | Assay Type | IC50 (nM) | Reference |
| DDR1b (autophosphorylation) | Cell-based (HEK293) | 164 | [2][4] |
| DDR2 (autophosphorylation) | Cell-based (HEK293) | 171 | [2][4] |
| DDR2 (active form) | Kinase Assay | 6 | [4][6] |
| DDR2 (non-activated form) | Kinase Assay | 145 | [4][6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-fibrotic effects by modulating key signaling pathways in fibroblasts and macrophages.
Inhibition of Fibroblast Activation
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into contractile and extracellular matrix-producing myofibroblasts. This compound has been shown to suppress the pro-fibrotic effects of TGF-β.[5] The proposed mechanism involves the inhibition of downstream signaling cascades, including the Akt and Focal Adhesion Kinase (FAK) pathways, which are crucial for fibroblast proliferation, migration, and the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[5]
Caption: this compound inhibits TGF-β-induced fibroblast activation.
Modulation of Macrophage Activity
In the context of tissue injury and fibrosis, macrophages play a critical role in orchestrating the inflammatory and subsequent fibrotic response. This compound has been demonstrated to suppress the activation of macrophages.[5] In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits cell migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[5]
Caption: this compound suppresses LPS-induced macrophage activation.
Experimental Protocols
The following sections provide representative protocols for key in vitro and in vivo experiments used to characterize the anti-fibrotic properties of this compound.
In Vitro Experiments
This protocol is designed to assess the effect of this compound on the expression and phosphorylation of key signaling proteins in fibroblasts or macrophages.
Materials:
-
Cell lysates (from treated and untreated cells)
-
Laemmli buffer
-
SDS-polyacrylamide gels
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-α-SMA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescence detection reagent to the membrane and visualize the protein bands using an imaging system.
This protocol measures the concentration of secreted TNF-α in the culture medium of macrophages.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants
-
Wash buffer
-
Stop solution
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Reaction Stopping and Reading: Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.
This assay assesses the effect of this compound on the migratory capacity of fibroblasts.
Materials:
-
Confluent monolayer of fibroblasts in a multi-well plate
-
Pipette tip or cell scraper
-
Culture medium with and without this compound
-
Microscope with a camera
Procedure:
-
Create the "Wound": Create a scratch in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.
In Vivo Experiment: Rabbit Ear Hypertrophic Scar Model
This model is used to evaluate the efficacy of topically applied this compound in reducing scar formation in vivo.[5][7][8]
Caption: Workflow for the rabbit ear hypertrophic scar model.
Procedure:
-
Anesthesia and Wounding: Anesthetize New Zealand white rabbits. Create full-thickness excisional wounds on the ventral aspect of the ears.
-
Treatment: Apply a topical formulation of this compound or a vehicle control to the wounds daily or as determined by the study design.
-
Monitoring: Monitor the wound healing process and the gross appearance of the developing scar.
-
Tissue Harvest and Analysis: After a predetermined period (e.g., 4-8 weeks), euthanize the animals and excise the scar tissue.
-
Endpoint Evaluation:
-
Gross Morphology: Measure the scar elevation index.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and Masson's trichrome staining to evaluate collagen deposition.
-
Immunohistochemistry: Stain for α-SMA to identify myofibroblasts and specific markers to quantify macrophage infiltration.
-
Conclusion
This compound demonstrates significant anti-fibrotic potential through its dual inhibition of DDRs and c-Src family kinases. Preclinical evidence strongly suggests that it can effectively suppress the key cellular events that drive fibrosis, including fibroblast activation and macrophage-mediated inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound for the treatment of a wide range of fibrotic diseases. Further studies, including investigations in various organ-specific fibrosis models and eventual clinical trials, are warranted to fully elucidate its clinical utility.
References
- 1. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 2. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of macrophages in hypertrophic scarring: molecular to therapeutic insights [frontiersin.org]
LCB 03-0110: A Multi-Kinase Inhibitor Targeting Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LCB 03-0110 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. As a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) and Src family kinases, this compound targets key pathological mechanisms implicated in neurodegeneration. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, experimental validation, and future directions.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The accumulation of misfolded proteins, chronic neuroinflammation, and impaired cellular clearance pathways, such as autophagy, are common hallmarks of these devastating disorders. This compound, a thienopyridine derivative, has demonstrated the ability to modulate these interconnected pathological processes, positioning it as a compelling candidate for further development. This document will detail the scientific evidence for this compound's therapeutic potential, providing researchers and drug developers with the necessary information to evaluate its utility in the context of neurodegenerative disease.
Mechanism of Action
This compound exerts its neuroprotective effects through the inhibition of multiple tyrosine kinases, primarily DDR1/2 and Src family kinases.
Inhibition of Discoidin Domain Receptors (DDRs)
DDRs are receptor tyrosine kinases that are activated by collagen. In the central nervous system, DDR1 is upregulated in response to neurotoxic insults and is implicated in the regulation of microglial activation and inflammation.[1] Inhibition of DDR1 by this compound has been shown to promote the clearance of neurotoxic proteins by enhancing autophagy.[2][3] This is achieved, in part, by disrupting the inhibitory complex of DDR1 with key autophagy-initiating proteins, such as Beclin-1, leading to the formation of the Beclin-1:VPS34:ATG14 autophagy core complex.[3]
Inhibition of Src Family Kinases
Src family kinases are non-receptor tyrosine kinases that play a critical role in signal transduction pathways regulating cell growth, differentiation, and survival. In the context of neurodegeneration, Src kinases are key mediators of neuroinflammation.[4] Activation of Src in microglia, the resident immune cells of the brain, leads to the production and release of pro-inflammatory cytokines.[1] this compound's inhibition of Src kinases attenuates microglial activation and the subsequent inflammatory cascade, thereby reducing neuronal damage.[4]
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in a range of in vitro and in vivo models of neurodegeneration.
In Vitro Studies
In cellular models, this compound has demonstrated the ability to reduce the levels of key neurotoxic proteins. In B35 rat neuroblastoma cells, treatment with this compound led to a significant reduction in phosphorylated DDR1 and DDR2.[2] Furthermore, in cell-based assays using HEK293 cells overexpressing DDR1b or DDR2, this compound suppressed their autophosphorylation.[5]
In Vivo Studies
Animal models of Alzheimer's and Parkinson's disease have provided compelling evidence for the in vivo efficacy of this compound.
-
Alzheimer's Disease Models: In transgenic APP (TgAPP) mice, which model key aspects of Alzheimer's pathology, intraperitoneal administration of this compound resulted in reduced levels of amyloid-β (Aβ) and hyperphosphorylated tau (p-tau).[2] This was accompanied by a significant reduction in neuroinflammation, as evidenced by decreased staining for the astrocyte marker GFAP and the microglia marker Iba1 in the hippocampus and cortex.[6]
-
Parkinson's Disease Models: In a mouse model of Parkinson's disease induced by the overexpression of human α-synuclein via a lentiviral vector, this compound treatment led to a 50% reduction in α-synuclein levels.[2] This was associated with the protection of dopaminergic neurons in the substantia nigra.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/Model |
| IC50 (DDR1 Autophosphorylation) | 164 nM | HEK293 cells overexpressing DDR1b |
| IC50 (DDR2 Autophosphorylation) | 171 nM | HEK293 cells overexpressing DDR2 |
| IC50 (Active DDR2) | 6 nM | Kinase Assay |
| IC50 (Non-activated DDR2) | 145 nM | Kinase Assay |
| Effective In Vivo Dose | 1.25 - 2.5 mg/kg | TgAPP mice, α-synuclein overexpression mice (I.P.) |
| Plasma:Brain Ratio | 12% | Mouse pharmacokinetic studies |
Table 1: Potency and Pharmacokinetics of this compound [1][2][5][7]
| Finding | Model | Treatment |
| 36% deactivation of DDR1, 50% deactivation of DDR2 | α-synuclein overexpression mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |
| 50% reduction in human α-synuclein levels | α-synuclein overexpression mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |
| Reduction in GFAP and Iba1 staining | TgAPP mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |
Table 2: Key In Vivo Efficacy Data for this compound [2][6]
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in this guide.
In Vitro DDR Phosphorylation Assay
-
Cell Line: B35 rat neuroblastoma cells.
-
Protocol:
-
Cells are stimulated with type-4 collagen for 2 hours to induce DDR phosphorylation.
-
Cells are then treated with this compound (in DMSO) or DMSO vehicle control for 5 hours.
-
Cell lysates are collected and subjected to Western blot analysis.
-
Primary antibodies against phosphorylated DDR1 (pDDR1) and phosphorylated DDR2 (pDDR2) are used for detection.
-
Actin is used as a loading control.
-
Blots are quantified using densitometry.[2]
-
In Vivo α-Synuclein Reduction Study
-
Animal Model: 3-6 month old C57BL/6J mice with unilateral stereotaxic injection of a lentivirus expressing human wild-type α-synuclein into the right substantia nigra.
-
Protocol:
-
α-synuclein is allowed to express for 21 days.
-
Mice are then treated with daily intraperitoneal (I.P.) injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.
-
Following treatment, the right midbrain is dissected.
-
Tissue lysates are analyzed for human α-synuclein levels using a specific ELISA kit.[2]
-
Immunohistochemistry for Neuroinflammation
-
Animal Model: TgAPP mice.
-
Protocol:
-
Mice are treated with daily I.P. injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.
-
Following treatment, mice are perfused, and brains are collected and sectioned.
-
Brain sections are stained with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia).
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images of the hippocampus and cortex are captured via fluorescence microscopy.
-
The mean fluorescence intensity (MFI) of GFAP and Iba1 staining is quantified.[6]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits DDR1 and Src, promoting autophagy and reducing neuroinflammation.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
This compound represents a promising, multi-faceted therapeutic approach for the treatment of neurodegenerative diseases. Its ability to concurrently enhance the clearance of neurotoxic proteins and suppress neuroinflammation through the inhibition of DDR1/2 and Src kinases addresses two critical pathological pillars of these disorders. The preclinical data summarized in this guide provide a strong rationale for its continued development.
Future research should focus on several key areas:
-
Clinical Trials: The robust preclinical efficacy and favorable pharmacokinetic profile of this compound warrant its advancement into clinical trials to assess its safety and efficacy in patients with neurodegenerative diseases.
-
Biomarker Development: The identification and validation of biomarkers that can track the engagement of DDR and Src targets in the CNS and correlate with clinical outcomes will be crucial for successful clinical development.
-
Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other therapeutic agents targeting different pathological pathways in neurodegeneration could lead to more effective treatment strategies.
References
- 1. Proto-oncogene tyrosine-protein kinase SRC (Src) inhibition in microglia relieves neuroinflammation in neuropathic pain mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Src-Family Kinases in Spinal Microglia Contributes to Mechanical Hypersensitivity after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Multi-Faceted Anti-Inflammatory Profile of LCB 03-0110: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory properties of LCB 03-0110, a novel multi-tyrosine kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanisms of action through its effects on critical inflammatory signaling pathways.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects across a range of cellular models, positioning it as a promising therapeutic candidate for various inflammatory conditions. As a potent inhibitor of multiple tyrosine kinases, including Discoidin Domain Receptors (DDRs) and Src family kinases, this compound modulates key signaling pathways, such as the MAPK and JAK/STAT3 pathways, leading to the suppression of pro-inflammatory cytokine production and other inflammatory markers. This document provides a comprehensive overview of the existing data on this compound, highlighting its potential as a versatile anti-inflammatory agent.
Kinase Inhibition Profile
This compound exhibits a broad-spectrum inhibitory activity against several tyrosine kinases implicated in inflammatory processes. The following table summarizes the available IC50 values, showcasing the compound's potency and selectivity.
| Kinase Target | IC50 Value (nM) | Cell System/Assay Condition | Reference |
| DDR1 (autophosphorylation) | 164 | HEK293 cells overexpressing DDR1b | [1][2] |
| DDR2 (autophosphorylation) | 171 | HEK293 cells overexpressing DDR2 | [1][2] |
| DDR2 (active form) | 6 | In vitro kinase assay | [1] |
| DDR2 (non-activated form) | 145 | In vitro kinase assay | [1] |
| c-Src | 2-20 | In vitro kinase assay | [3] |
| Btk | 2-20 | In vitro kinase assay | [3] |
| Syk | 2-20 | In vitro kinase assay | [3] |
A kinase panel assay revealed that at a concentration of 10 µM, this compound inhibited over 90% of the activity of 20 different tyrosine kinases, including all eight Src family kinases, Btk, Syk, Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2, MINK1, c-Abl, and RET[2].
Anti-Inflammatory Effects on Cellular Models
This compound has been evaluated in various cell-based models of inflammation, demonstrating consistent and potent anti-inflammatory activity.
Human Corneal Epithelial (HCE-2) Cells
In a model of dry eye disease, this compound demonstrated significant suppression of inflammatory responses in HCE-2 cells stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)).
Table 2.1: Inhibition of Pro-inflammatory Cytokines in HCE-2 Cells [4]
| Cytokine | Stimulant | This compound Effect |
| IL-6 | LPS | Dose-dependent decrease to 28.4% of stimulated levels |
| IL-8 | LPS | Dose-dependent decrease to 14.3% of stimulated levels |
| IL-6 | poly(I:C) | Decrease to 16.0% of stimulated levels |
| IL-8 | poly(I:C) | Decrease to 7.8% of stimulated levels |
Table 2.2: Inhibition of MAPK Phosphorylation in HCE-2 Cells [4]
| Protein | Stimulant | This compound (9 µM) Effect |
| phospho-ERK | LPS | Decrease to 4.4% of stimulated levels |
| phospho-p38 | LPS | Decrease to 34.4% of stimulated levels |
Murine T helper 17 (Th17) Cells
This compound was also shown to inhibit the differentiation and function of pro-inflammatory Th17 cells.
Table 2.3: Inhibition of IL-17A in Th17 Cells [4]
| Cytokine | This compound Concentration | Effect |
| IL-17A | 3 nM - 9 µM | Dose-dependent suppression |
J774A.1 Macrophage Cells
In LPS-activated J774A.1 macrophages, this compound inhibited the production of key inflammatory mediators and suppressed cell migration.
Table 2.4: Inhibition of Inflammatory Markers in J774A.1 Macrophages [2]
| Marker | Effect |
| Nitric Oxide (NO) | Inhibition of synthesis |
| iNOS | Inhibition of synthesis |
| COX-2 | Inhibition of synthesis |
| TNF-α | Inhibition of synthesis |
| Cell Migration | Inhibited |
Dermal Fibroblasts
This compound was found to suppress the activation of dermal fibroblasts, a key process in fibrosis and chronic inflammation.
Table 2.5: Effects on Dermal Fibroblasts [2]
| Process | Stimulant | Effect of this compound |
| Proliferation | TGF-β1 and type I collagen | Suppressed |
| Migration | TGF-β1 and type I collagen | Suppressed |
Experimental Protocols
HCE-2 Cell Inflammation Assay[4]
-
Cell Culture: Human Corneal Epithelial (HCE-2) cells were cultured to approximately 70% confluence.
-
Starvation: Cells were starved for 8 hours in Keratinocyte Serum-Free Medium (KSFM).
-
Treatment: Cells were pre-treated with varying concentrations of this compound (0.3, 1, 3, and 9 µM) for 30 minutes.
-
Stimulation: Inflammation was induced by adding either lipopolysaccharide (LPS; 1 µg/ml) or polyinosinic:polycytidylic acid (poly(I:C); 25 µg/ml).
-
Incubation: Cells were incubated for 2 hours (for phospho-ERK analysis), 3 hours (for phospho-p38 analysis), or 4 hours (for IL-6 and IL-8 expression analysis).
-
Analysis: Protein phosphorylation was assessed by Western blotting, and cytokine expression was measured by ELISA.
J774A.1 Macrophage Activation Assay[2][5]
-
Cell Culture: J774A.1 macrophage cells were cultured in appropriate media.
-
Treatment: Cells were treated with various concentrations of this compound.
-
Stimulation: Macrophages were activated with lipopolysaccharide (LPS).
-
Incubation and Analysis:
-
After 6 hours, the culture medium was collected to quantify TNF-α, IL-6, and IL-12 by ELISA[5].
-
After 24 hours, the culture medium was collected to quantify nitric oxide (NO) synthesis[5].
-
Cell lysates were analyzed for iNOS and COX-2 expression by Western blotting[2].
-
Cell migration was assessed using a suitable migration assay[2].
-
Dermal Fibroblast Migration Assay[2][6][7][8]
-
Cell Culture: Primary dermal fibroblasts were cultured to confluence.
-
Wound Creation: A "scratch" or wound was created in the confluent cell monolayer.
-
Treatment: Cells were treated with this compound in the presence of stimulants such as TGF-β1 and type I collagen.
-
Monitoring: The closure of the wound over time was monitored and quantified using microscopy to assess cell migration.
-
Alternative Method (Boyden Chamber): A modified Boyden chamber assay can also be used, where fibroblasts are placed in the upper chamber and their migration towards a chemoattractant (or this compound-treated cells) in the lower chamber is quantified[6].
Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects by targeting key signaling cascades. The following diagrams, generated using the DOT language, illustrate these mechanisms.
MAPK Signaling Pathway in HCE-2 Cells
This compound effectively inhibits the LPS and poly(I:C)-induced activation of the MAPK pathway in human corneal epithelial cells, leading to a reduction in pro-inflammatory cytokine production[4].
Caption: Inhibition of the MAPK (ERK/p38) pathway by this compound.
JAK/STAT3 Signaling Pathway
This compound has been reported to inhibit IL-6-induced STAT3 transcription, a critical pathway in Th17 cell differentiation and other inflammatory processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 6. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]
LCB 03-0110: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: LCB 03-0110, identified by its chemical name (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a novel small molecule inhibitor with a thienopyridine core structure. Initially investigated for its anti-inflammatory and anti-fibrotic properties, recent preclinical studies have illuminated its potential in oncology, primarily through its potent anti-angiogenic activity. This technical guide provides a comprehensive overview of the applications of this compound in cancer research, focusing on its mechanism of action, preclinical data, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a multi-targeted tyrosine kinase inhibitor. Its primary anti-cancer effects are attributed to the inhibition of key signaling pathways involved in tumor angiogenesis and metastasis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. This compound has been shown to be a potent inhibitor of VEGFR-2. In vitro kinase assays and molecular modeling reveal that this compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.
Targeting the JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another crucial axis in tumor progression, involved in cell proliferation, survival, and angiogenesis. This compound effectively inhibits the JAK/STAT3 pathway. By targeting upstream kinases like VEGFR-2 and c-Src, this compound prevents the phosphorylation and activation of STAT3. This blockade of STAT3 signaling contributes to the suppression of pro-angiogenic factors and inhibits the migration and proliferation of both endothelial and cancer cells.
Pan-Kinase Inhibitory Profile
Beyond VEGFR-2 and the JAK/STAT3 pathway, this compound exhibits a broader inhibitory profile against several other tyrosine kinases implicated in cancer. It is a potent inhibitor of the discoidin domain receptor (DDR) family, particularly DDR2, and the c-Src family of tyrosine kinases. It also shows inhibitory activity against Tie-2, another key receptor in angiogenesis. This multi-targeted approach suggests that this compound may overcome some of the resistance mechanisms that can develop with more selective single-target agents.
Preclinical Data in Cancer Research
The anti-tumor potential of this compound has been demonstrated in various preclinical models, highlighting its anti-angiogenic and anti-metastatic capabilities.
In Vitro Efficacy
This compound has demonstrated significant inhibitory effects on key cellular processes involved in angiogenesis and cancer progression in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | Cell Line/System | Key Findings |
| Kinase Activity | In vitro kinase assay | Purified enzymes | Potent inhibition of VEGFR-2, c-Src, and Tie-2. |
| Cell-based assay | Not specified | IC50 for activated DDR2: 6 nM. | |
| Cell-based assay | Not specified | IC50 for non-activated DDR2: 145 nM. | |
| Cell-based assay | Not specified | IC50 for Src family kinases: 2-20 nM. | |
| Endothelial Cell Function | Proliferation assay | Human endothelial cells | Inhibition of VEGF-induced proliferation. |
| Viability assay | Human endothelial cells | Reduction in VEGF-induced viability. | |
| Migration assay | Human endothelial cells | Inhibition of VEGF-induced migration. | |
| Tube formation assay | Human endothelial cells | Inhibition of capillary-like tube formation. | |
| Fibroblast Activity | Proliferation & Migration | Primary dermal fibroblasts | IC50 for TGF-β1 and collagen-induced effects: 194 nM. |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
The efficacy of this compound has been validated in in vivo animal models, demonstrating its ability to suppress angiogenesis and tumor growth.
Table 2: In Vivo Efficacy of this compound
| Model | Assay Type | Key Findings |
| Rat Aorta Model | Aortic ring sprouting assay | Suppression of endothelial cell sprouting. |
| Mouse Matrigel Plug Assay | In vivo angiogenesis assay | Inhibition of new blood vessel formation. |
| Mouse Metastasis Model | Pulmonary metastasis model | Suppression of pulmonary metastasis. |
| Mouse Xenograft Model | Tumor xenograft model | Suppression of tumor growth. |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits the VEGF-induced VEGFR-2 signaling pathway.
Caption: this compound indirectly inhibits the JAK/STAT3 signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following are generalized methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified enzymes (e.g., VEGFR-2, c-Src, Tie-2, DDR2).
Methodology:
-
Recombinant human kinase enzymes are incubated with a specific substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log
Methodological & Application
Preparing LCB 03-0110 Stock Solution from Powder: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of LCB 03-0110, a potent inhibitor of c-Src kinase and Discoidin Domain Receptor (DDR) family tyrosine kinases.[1][2][3][4][5][6][7][8] Included are the chemical and physical properties of this compound dihydrochloride, detailed protocols for reconstitution, and recommendations for storage and handling. Additionally, this note outlines the mechanism of action of this compound and provides a visual representation of its key signaling pathway targets.
Introduction to this compound
This compound is a thienopyridine derivative that acts as a multi-targeted tyrosine kinase inhibitor.[2][3] It is a potent inhibitor of c-Src kinase with an IC50 of 1.3 nM.[4] Furthermore, it demonstrates inhibitory activity against the Discoidin Domain Receptor 2 (DDR2) family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[4][5] Research has shown that this compound can suppress the activation of macrophages and fibroblasts, suggesting its potential in studying and developing treatments for conditions involving fibrosis and inflammation.[2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design. The data presented below pertains to the dihydrochloride salt of this compound.
| Property | Value | Reference |
| Molecular Weight | 490.45 g/mol | [9] |
| Molecular Formula | C₂₄H₂₃N₃O₂S·2HCl | [9] |
| CAS Number | 1962928-28-4 | |
| Appearance | Solid | [4] |
| Purity | ≥98% |
Solubility and Storage
Proper dissolution and storage are critical to maintaining the stability and activity of this compound.
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| DMSO | 100 mM |
Storage Recommendations:
| Form | Storage Temperature | Duration | Reference |
| Powder | Room Temperature (desiccated) | As per manufacturer | |
| Stock Solution | -20°C | Up to 1 month | [3] |
| Stock Solution | -80°C | Up to 6 months | [3] |
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Stock Solution Preparation Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Protocol
-
Determine the required volume of stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.
-
Calculate the mass of this compound dihydrochloride needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 490.45 g/mol = 4.9045 mg
-
-
Weigh out approximately 4.9 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the solution for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Optional: If the compound does not readily dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.[3]
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting several key tyrosine kinases involved in cell signaling pathways that regulate processes such as cell growth, proliferation, migration, and inflammation. Its primary targets include c-Src, DDR1/2, BTK, and Syk.[2][5][10] By inhibiting these kinases, this compound can modulate downstream signaling cascades. For instance, its inhibition of the TGF-β1 and LPS-induced pathways in fibroblasts and macrophages, respectively, highlights its anti-fibrotic and anti-inflammatory potential.[2]
Caption: Key Signaling Targets of this compound.
Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder and solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 5. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]
- 6. molnova.com:443 [molnova.com:443]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound dihydrochloride | C24H25Cl2N3O2S | CID 121513872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for LCB 03-0110
Topic: LCB 03-0110 Solubility and Applications For: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility, mechanisms of action, and experimental protocols for this compound, a potent multi-kinase inhibitor.
Overview of this compound
This compound, also known as 3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, is a thienopyridine derivative identified as a potent, ATP-competitive inhibitor of several tyrosine kinases.[1][2] It is particularly effective against the c-Src kinase family, discoidin domain receptor (DDR) family, Bruton's tyrosine kinase (Btk), and spleen tyrosine kinase (Syk).[1][2] Research has highlighted its potential as a novel anti-fibro-inflammatory agent due to its ability to simultaneously target activated fibroblasts and macrophages.[1][3] Its dihydrochloride salt is commonly used in research.[4][5]
Key biological activities include:
-
Inhibition of c-Src kinase with an IC50 of 1.3 nM.[5]
-
Inhibition of the active form of DDR2 with an IC50 of 6 nM.[2][3]
-
Suppression of TGF-β1-induced fibroblast activation.[1]
-
Inhibition of LPS-induced macrophage activation.[1]
-
Anti-inflammatory effects in corneal epithelial cells by inhibiting the MAPK/ERK and p38 pathways.[7]
-
Anti-angiogenic activity through targeting VEGFR-2 and JAK/STAT3 signaling.[7][8]
Solubility and Stock Solution Preparation
This compound dihydrochloride exhibits high solubility in both dimethyl sulfoxide (DMSO) and water.[4][9]
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 49.05 |
| DMSO | 100 | 49.05 |
Data is based on a molecular weight of 490.45 g/mol for the dihydrochloride salt.
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound dihydrochloride (MW: 490.45 g/mol )
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound dihydrochloride powder.
-
Add 203.9 µL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced toxicity.[5]
Key Signaling Pathways and Mechanisms
This compound exerts its effects by targeting multiple signaling cascades involved in inflammation, fibrosis, and angiogenesis.
Caption: Inhibition of Fibroblast and Macrophage Activation Pathways by this compound.
Experimental Protocols and Applications
Protocol 2: In Vitro Fibroblast Activation Assay
This protocol assesses the ability of this compound to inhibit the activation of dermal fibroblasts, a key process in scar formation.
Workflow Diagram:
Caption: Experimental Workflow for Fibroblast Activation Assay.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for migration/Western blot) and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
Stimulation: Add a stimulating agent such as TGF-β1 (e.g., 10 ng/mL) or coat plates with Type I Collagen.[1]
-
Incubation: Incubate for the desired period (e.g., 24 hours for migration, 48 hours for proliferation).
-
Endpoint Analysis:
-
Proliferation: Measure cell viability using an MTT or similar assay.
-
Migration: Perform a scratch/wound healing assay and measure the closure of the gap over time.
-
Protein Expression: Lyse the cells and perform Western blotting for key markers like α-smooth muscle actin (α-SMA), phospho-Akt1, and phospho-FAK.[1]
-
Protocol 3: In Vitro Macrophage Anti-Inflammatory Assay
This protocol evaluates the effect of this compound on the inflammatory response in macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium with standard supplements.[1][7]
-
Seeding: Plate the cells at a suitable density. For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[1]
-
Incubation: Incubate for 18-24 hours.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.[1]
-
Cytokine Release: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using ELISA kits.[7]
-
Protein Expression: Perform Western blotting on cell lysates to analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins like p38 and ERK.[1][7]
-
Quantitative Inhibition Data
This compound has been shown to be a potent inhibitor across various kinases and cellular processes.
Table 2: IC50 Values for this compound
| Target / Process | Cell Line / System | IC50 Value | Reference |
| c-Src Kinase | Biochemical Assay | 1.3 nM | [5] |
| DDR2 (activated) | Biochemical Assay | 6 nM | [2][3] |
| DDR2 (non-activated) | Biochemical Assay | 145 nM | [2][3] |
| DDR1 Autophosphorylation | HEK293-DDR1b cells | 164 nM | [3] |
| DDR2 Autophosphorylation | HEK293-DDR2 cells | 171 nM | [3] |
| Fibroblast Proliferation (TGF-β1 induced) | Primary Dermal Fibroblasts | 194 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, assay type, and cell line used.
Conclusion
This compound is a versatile and potent multi-kinase inhibitor with significant anti-inflammatory and anti-fibrotic properties. Its high solubility in both aqueous and organic solvents facilitates its use in a wide range of in vitro and in vivo experimental settings. The protocols outlined here provide a foundation for researchers to investigate its therapeutic potential in diseases characterized by inflammation and fibrosis.
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Detection of p-ERK and p-P38 Inhibition by LCB 03-0110 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Extracellular Signal-regulated Kinase (p-ERK) and phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38) in cell lysates following treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor. The described Western blot procedure is optimized for reliable detection of these key signaling proteins, offering a robust method for assessing the pharmacological effects of this compound on the MAPK signaling pathway.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and p38 cascades, are critical regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making them key targets for therapeutic intervention. This compound has been identified as a multi-tyrosine kinase inhibitor that can suppress the phosphorylation of both ERK and p38.[1][2] Western blotting is a widely used and effective technique to measure the changes in protein phosphorylation status.
This protocol details the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, protein quantification, gel electrophoresis, protein transfer, immunodetection of p-ERK, p-p38, total ERK, and total p38, and subsequent data analysis. Adherence to this protocol will enable researchers to consistently evaluate the inhibitory effects of this compound on these crucial signaling pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
References
- 1. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
Application Notes and Protocols: Measuring Cytokine Secretion Following LCB 03-0110 Exposure Using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cytokine concentrations in cell culture supernatants after treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor with demonstrated anti-inflammatory properties. The provided experimental design is a general template that can be adapted to specific cell types and research questions.
Introduction
This compound is a novel small molecule that functions as a pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor.[1][2] Research has indicated its potential as an anti-inflammatory agent through the suppression of key signaling pathways, including the MAPK/P38 and ERK pathways.[3][4] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples, making it an ideal tool to evaluate the immunomodulatory effects of this compound.[6][7]
This document outlines a detailed protocol for treating a relevant cell line with this compound, collecting the supernatant, and performing a sandwich ELISA to measure the concentration of secreted cytokines.
I. Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol describes the culture of a relevant cell line (e.g., macrophages like RAW 264.7 or J774A.1, or human corneal epithelial cells) and subsequent treatment with this compound.
Materials:
-
Appropriate cell line
-
Complete cell culture medium (e.g., DMEM or KSFM supplemented with 10% FBS and 1% penicillin-streptomycin)[8]
-
This compound (stock solution prepared in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (poly(I:C)))[3][4]
-
96-well cell culture plates
-
Sterile PBS
-
Trypsin-EDTA (if using adherent cells)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 0.1 million cells/well) and allow them to adhere and reach the desired confluency overnight in a humidified incubator at 37°C and 5% CO2.[8]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to start with is 0.3 µM to 10 µM.[3][9] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 1 µg/ml LPS or 25 µg/mL poly(I:C)) to the wells.[9] Include a negative control group with no stimulus and a positive control group with the stimulus but no this compound.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 24-72 hours).[8] The optimal time should be determined empirically for the specific cell line and cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.[10]
B. Cytokine Measurement by Sandwich ELISA
This protocol outlines the steps for a standard sandwich ELISA to quantify the concentration of a specific cytokine in the collected cell culture supernatants.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]
-
Blocking Buffer (e.g., 10% FBS in PBS)[8]
-
Recombinant cytokine standard of known concentration
-
Biotinylated detection antibody specific for the cytokine of interest
-
Avidin-HRP or Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)[8]
-
Microplate reader
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[6][8] The following day, wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[8] After incubation, wash the plate three times with Wash Buffer.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve. Add the standards and the collected cell culture supernatants (diluted if necessary) to the wells.[8][10] Incubate for 2 hours at room temperature.[8]
-
Detection Antibody Incubation: Wash the plate five times with Wash Buffer. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[8]
-
Enzyme Conjugate Incubation: Wash the plate five times with Wash Buffer. Add the Avidin-HRP or Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate seven times with Wash Buffer. Add the TMB substrate to each well and incubate in the dark until a color change is observed.[8]
-
Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.[8]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[8]
II. Data Presentation
The quantitative data obtained from the ELISA should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Stimulus | Cytokine Concentration (pg/mL) ± SD | % Inhibition |
| Negative Control | 0 | None | N/A | |
| Vehicle Control | 0 (DMSO) | LPS/poly(I:C) | 0% | |
| This compound | 0.3 | LPS/poly(I:C) | ||
| This compound | 1 | LPS/poly(I:C) | ||
| This compound | 3 | LPS/poly(I:C) | ||
| This compound | 9 | LPS/poly(I:C) |
SD: Standard Deviation % Inhibition is calculated relative to the vehicle control.
III. Mandatory Visualizations
A. Signaling Pathway Diagram
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 5. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. biomatik.com [biomatik.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: LCB 03-0110 in Fibroblast Proliferation and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a potent, small-molecule inhibitor targeting discoidin domain receptors (DDR1 and DDR2) and the c-Src family of tyrosine kinases.[1][2][3] These kinases play crucial roles in cell signaling pathways that regulate fibroblast activation, proliferation, and migration, which are central processes in wound healing and fibrotic diseases.[4][5] This document provides detailed application notes and protocols for utilizing this compound in in vitro fibroblast proliferation and migration assays, based on published research.
Mechanism of Action
This compound exerts its inhibitory effects on fibroblasts by blocking key signaling pathways induced by pro-fibrotic stimuli such as Transforming Growth Factor-β1 (TGF-β1) and type I collagen.[2][3][6] The primary mechanism involves the inhibition of Akt1 and focal adhesion kinase (FAK) activation, leading to a downstream reduction in the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro assays.
Table 1: Inhibitory Activity of this compound on Key Kinases
| Target Kinase | Assay Type | IC50 Value | Reference |
| c-Src | Kinase Assay | 1.3 nM | [1] |
| DDR1b (in HEK293 cells) | Cell-based Autophosphorylation Assay | 164 nM | [7] |
| DDR2 (in HEK293 cells) | Cell-based Autophosphorylation Assay | 171 nM | [7] |
| Active DDR2 | Kinase Assay | 6 nM | [7] |
| Non-activated DDR2 | Kinase Assay | 145 nM | [7] |
Table 2: Effect of this compound on Fibroblast Function
| Assay | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Proliferation | Primary Dermal Fibroblasts | TGF-β1 and Type I Collagen | 1 µM | Marked inhibition of proliferation | [2][3] |
| Migration (Wound Healing) | Primary Dermal Fibroblasts | TGF-β1 and Type I Collagen | 1 µM | Suppression of cell migration | [2][3] |
| FAK Phosphorylation (Tyr-861) | Fibroblasts | TGF-β1 and Type I Collagen | 1 µM | ~50% reduction in phosphorylation | [1] |
| FAK Phosphorylation (Tyr-861) | Fibroblasts | TGF-β1 and Type I Collagen | 3 µM | Almost complete abolishment of phosphorylation | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits fibroblast activation.
Caption: this compound signaling pathway in fibroblasts.
Experimental Workflows
The following diagrams outline the general workflows for assessing the effect of this compound on fibroblast proliferation and migration.
Caption: Fibroblast Proliferation Assay Workflow.
Caption: Fibroblast Migration (Wound Healing) Assay Workflow.
Experimental Protocols
Fibroblast Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the methodologies described in the literature for this compound.[2]
Materials:
-
Primary human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Type I Collagen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture primary dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, replace the medium with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in DMEM with 0.5% FBS. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add TGF-β1 (e.g., 10 ng/mL) and Type I Collagen (e.g., 50 µg/mL) to the wells to induce proliferation. Include appropriate controls (vehicle control, stimulus-only control).
-
-
MTT Assay:
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the stimulus-only control.
-
Plot a dose-response curve to determine the IC50 value of this compound.
-
Fibroblast Migration Assay (Wound Healing Assay)
This protocol is based on the wound healing assay methodology used in the primary research on this compound.[2]
Materials:
-
Primary human dermal fibroblasts
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
PBS
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Type I Collagen
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed primary dermal fibroblasts into 6-well or 12-well plates at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Cell Treatment:
-
Replace the PBS with DMEM containing 0.5% FBS.
-
Add this compound at the desired concentrations.
-
Add TGF-β1 (e.g., 10 ng/mL) and Type I Collagen (e.g., 50 µg/mL) to stimulate migration.
-
-
Image Acquisition:
-
Immediately after treatment, capture images of the scratch at designated locations for the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the migration rate between the different treatment groups.
-
References
- 1. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of macrophages in hypertrophic scarring: molecular to therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: LCB 03-0110 in a Rabbit Ear Wound Healing Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a novel small molecule inhibitor targeting pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinases.[1][2] This thienopyridine derivative has demonstrated potent anti-fibroinflammatory activity by simultaneously targeting activated fibroblasts and macrophages.[1][3] In preclinical studies, topical application of this compound has been shown to suppress hypertrophic scar formation in a rabbit ear wound healing model without delaying the wound closure process.[1][4] These characteristics make this compound a promising candidate for the development of therapeutics aimed at improving wound healing outcomes and reducing scarring.
This document provides detailed application notes and protocols for utilizing this compound in a rabbit ear wound healing model, based on published research.
Mechanism of Action
This compound exerts its anti-scarring effects by modulating key cellular processes involved in fibrosis and inflammation. The compound inhibits the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor β1 (TGF-β1) and type I collagen.[1] This is associated with the inhibition of α-smooth muscle actin (α-SMA) expression and the activation of Akt1 and focal adhesion kinase (FAK).[1]
Furthermore, in activated macrophages, this compound inhibits cell migration and the synthesis of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[1] By targeting both fibroblast and macrophage activity, this compound effectively suppresses the accumulation of myofibroblasts and macrophages at the wound site.[1][4]
Signaling Pathway of this compound in Fibroblasts and Macrophages
Caption: this compound inhibits fibroblast proliferation, migration, and differentiation, and macrophage migration and inflammatory mediator synthesis by targeting key tyrosine kinases.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
Table 1: In Vitro Inhibition of Protein Tyrosine Kinases by this compound
| Target Kinase | IC₅₀ (nM) |
| DDR1 | 164 |
| DDR2 (active) | 6 |
| DDR2 (inactive) | 145 |
| c-Src | Data not specified |
| Syk | Data not specified |
| Btk | Data not specified |
| VEGFR2 | Data not specified |
Note: Specific IC₅₀ values for all targeted kinases in the same assay are not fully detailed in the provided search results. The data presented reflects the most relevant available information.[5]
Table 2: In Vitro Inhibition of Fibroblast and Macrophage Functions by this compound
| Cell Type | Stimulus | Inhibited Function | IC₅₀ (nM) |
| Dermal Fibroblasts | Collagen | Migration | 194 |
| J774A.1 Macrophages | LPS | NO Synthesis | Data not specified |
Note: While the study confirms the inhibition of NO synthesis, a specific IC₅₀ value is not provided in the abstract.[3]
Experimental Protocols
Rabbit Ear Excisional Wound Healing Model
This protocol describes the creation of full-thickness excisional wounds on rabbit ears to evaluate the anti-scarring efficacy of topically applied this compound.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical preparation supplies (clippers, antiseptics)
-
6 mm biopsy punch
-
Surgical instruments (forceps, scissors)
-
This compound formulation (e.g., in a suitable vehicle like petrolatum)
-
Vehicle control (e.g., petrolatum)
-
Wound dressing materials
-
Digital camera for documentation
-
Calipers for wound measurement
-
Tissue collection supplies (scalpel, formalin, etc.)
Protocol:
-
Animal Preparation: Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols. Shave the hair from both ears and sterilize the surgical area.
-
Wound Creation: Create four full-thickness excisional wounds on the ventral side of each ear using a 6 mm biopsy punch. The wounds should penetrate the epidermis, dermis, and cartilage.
-
Treatment Application:
-
Divide the wounds on each rabbit into a treatment group and a control group.
-
Topically apply the this compound formulation to the designated wounds.
-
Apply the vehicle control to the remaining wounds.
-
Application should be performed daily or as determined by the study design.
-
-
Wound Monitoring and Measurement:
-
Photograph the wounds at regular intervals (e.g., daily or every other day) to document the healing process.
-
Measure the wound area to assess the rate of wound closure. The rabbit ear model is advantageous as it heals primarily by re-epithelialization with minimal contraction.[6]
-
-
Tissue Collection and Analysis:
-
At the end of the study period (e.g., day 28-35 for hypertrophic scar assessment), euthanize the animals.[7]
-
Excise the wound tissue, including a margin of surrounding unwounded skin.
-
Fix a portion of the tissue in formalin for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining).
-
Process another portion of the tissue for immunohistochemistry to detect myofibroblasts (α-SMA) and macrophages.
-
-
Data Analysis:
-
Quantify the scar elevation index from histological cross-sections.
-
Count the number of α-SMA-positive myofibroblasts and macrophages in the wound area.
-
Compare the results from the this compound-treated group with the vehicle control group.
-
Experimental Workflow
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 6. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo & In Vitro Research Models: Department of Surgery: Feinberg School of Medicine [surgery.northwestern.edu]
Application Notes and Protocols: LCB 03-0110 Administration in Neurodegenerative Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a potent small-molecule inhibitor of the Discoidin Domain Receptor (DDR) family and Src tyrosine kinase family.[1] Research in preclinical mouse models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has demonstrated its potential as a therapeutic agent. Administration of this compound has been shown to reduce the accumulation of neurotoxic proteins, including amyloid-β (Aβ), hyperphosphorylated-tau (p-tau), and α-synuclein, and to mitigate neuroinflammation.[2][3] These effects are primarily attributed to the inhibition of DDR1, which subsequently enhances autophagy-mediated clearance of these pathological proteins.[2][4] This document provides a detailed overview of the administration of this compound in relevant mouse models, including experimental protocols and key findings.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, with high potency against the DDR family (DDR1 and DDR2) and the Src tyrosine kinase family.[1] In the context of neurodegenerative diseases, the upregulation of DDR1 has been observed in post-mortem brain tissues of Alzheimer's and Parkinson's disease patients.[2][5] The inhibition of DDR1 by this compound is a key mechanism driving its therapeutic effects. This inhibition leads to an increase in autophagy, the cellular process responsible for the degradation and clearance of misfolded and aggregated proteins.[2][4] By enhancing autophagy, this compound facilitates the removal of neurotoxic proteins that are central to the pathology of these disorders.[2]
Caption: Proposed mechanism of action for this compound in neurodegeneration.
Data Presentation: Efficacy in Mouse Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in mouse models of Alzheimer's and Parkinson's disease.
Table 1: Alzheimer's Disease Mouse Model (TgAPP)
| Dosage (mg/kg) | Administration Route | Treatment Duration | Key Outcomes | Reference |
| 1.25 & 2.5 | Intraperitoneal (IP) | Not Specified | Reduced p-tau and Aβ levels. | [2] |
| 1.25, 2.5, 5, 10 | Intraperitoneal (IP) | 7 consecutive days | Dose-dependent reduction in Aβ and p-tau levels. | [1] |
| Not Specified | Not Specified | Not Specified | Reduced glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (IBA-1) staining in the hippocampus and cortex. | [2][3] |
Table 2: Parkinson's Disease Mouse Model (α-synuclein Lentivirus)
| Dosage (mg/kg) | Administration Route | Treatment Duration | Key Outcomes | Reference |
| 2.5 | Intraperitoneal (IP) | 21 consecutive days | 36% deactivation of DDR1 and 50% deactivation of DDR2 in the ipsilateral midbrain. | [2][3] |
| 2.5 | Intraperitoneal (IP) | 21 consecutive days | 50% reduction in α-synuclein levels. | [2][3] |
| 2.5 | Intraperitoneal (IP) | 21 consecutive days | Prevention of loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. | [2] |
Experimental Protocols
Alzheimer's Disease Model: TgAPP Mice
This protocol outlines the administration of this compound to transgenic APP (TgAPP) mice, a model that exhibits age-related accumulation of Aβ and p-tau, as well as neuroinflammation.[2]
a. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Transgenic APP mice (e.g., harboring the Swedish, Dutch, and Iowa mutations)[1]
-
Sterile syringes and needles for intraperitoneal injection
b. Experimental Workflow:
References
- 1. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: J774A.1 Macrophage Cell Line Experiments with LCB 03-0110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LCB 03-0110, a multi-tyrosine kinase inhibitor, on the J774A.1 macrophage cell line. The included data and protocols are intended to facilitate further research and development of this compound for inflammatory and fibrotic diseases.
Summary of Quantitative Data
This compound has been demonstrated to be a potent inhibitor of pro-inflammatory responses in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages. The following tables summarize the inhibitory effects of this compound on the production of key inflammatory mediators.
| Inflammatory Mediator | IC50 Value (µM) | Time Point of Measurement |
| TNF-α | ~2 | 6 hours |
| Nitric Oxide (NO) | ~2 | 24 hours |
| IL-6 | ~7 | 6 hours |
| IL-12 | <1 | 6 hours |
| Table 1: IC50 values of this compound for the inhibition of cytokine and nitric oxide synthesis in LPS-stimulated J774A.1 macrophages.[1] |
| Protein | Effect of this compound |
| iNOS | Inhibition of induced expression |
| COX-2 | Inhibition of induced expression |
| Table 2: Effect of this compound on the expression of pro-inflammatory enzymes in LPS-stimulated J774A.1 macrophages.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on J774A.1 macrophages are provided below.
J774A.1 Cell Culture and Treatment
This protocol outlines the basic culture of J774A.1 macrophages and the general procedure for treatment with this compound and stimulation with LPS.
Materials:
-
J774A.1 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
Protocol:
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before LPS stimulation.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time, depending on the endpoint being measured (e.g., 6 hours for cytokines, 24 hours for nitric oxide).
-
Harvest the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Collect 50-100 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in cell culture medium, with concentrations ranging from 0 to 100 µM.
-
Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Cytokine Quantification (ELISA)
This protocol outlines the general steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatant
-
Specific ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
iNOS and COX-2 Protein Expression (Western Blot)
This protocol describes the detection of iNOS and COX-2 protein levels in cell lysates by Western blotting.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound in LPS-stimulated J774A.1 macrophages and a typical experimental workflow.
Caption: this compound inhibits inflammatory responses by targeting DDRs and Src family kinases.
Caption: A typical workflow for studying the effects of this compound on J774A.1 macrophages.
References
- 1. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 2. Discoid Domain Receptors Signaling in Macrophages-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: B35 Neuroblastoma Cell Line Response to LCB 03-0110
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B35 neuroblastoma cell line, derived from a rat central nervous system tumor, is a valuable in vitro model for neurobiological research.[1][2] These cells exhibit neuronal characteristics and can be induced to differentiate, making them suitable for studying signaling pathways involved in neuronal development, axonal outgrowth, and cell motility.[1][2][3] LCB 03-0110 is a potent, multi-kinase inhibitor targeting the discoidin domain receptor (DDR) family, c-Src family kinases, spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (Btk).[4][5] This document provides detailed protocols for studying the effects of this compound on the B35 neuroblastoma cell line, with a focus on its inhibitory action on DDR1 and DDR2 phosphorylation.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| c-Src | 1.3 |
| DDR2 | Potent inhibitor |
| BTK | Potent inhibitor |
| Syk | Potent inhibitor |
Note: This table is based on the characterization of this compound as a potent inhibitor of these kinases.[5] Specific IC50 values for DDR2, BTK, and Syk in biochemical assays are not detailed in the provided search results but the compound is described as a potent inhibitor.
Table 2: Effect of this compound on DDR1 and DDR2 Phosphorylation in B35 Cells
| Treatment Group | pDDR1 Level (Normalized to Actin) | pDDR2 Level (Normalized to Actin) |
| B35 + Collagen (Control) | High | High |
| B35 + Collagen + this compound (10 µM) | Significantly Reduced | Significantly Reduced |
| B35 + Collagen + this compound (100 µM) | Robustly Dephosphorylated | Robustly Dephosphorylated |
This table summarizes the findings that a range of 10-100 µM of this compound robustly dephosphorylates DDR1 and DDR2 in B35 rat neuroblastoma cells that have been stimulated with collagen.[6][7]
Signaling Pathways
The signaling pathway affected by this compound in B35 neuroblastoma cells, particularly in the context of collagen stimulation, involves the inhibition of Discoidin Domain Receptors (DDRs).
Caption: this compound inhibits collagen-induced DDR1/2 phosphorylation.
Experimental Protocols
1. B35 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the B35 neuroblastoma cell line.
-
Materials:
-
B35 neuroblastoma cell line (e.g., ATCC CRL-2754)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture B35 cells in T-75 flasks with the complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
-
2. Western Blot Analysis of DDR1/DDR2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on collagen-induced DDR1 and DDR2 phosphorylation in B35 cells.[6][7]
Caption: Workflow for Western Blot analysis of pDDR1/2.
-
Materials:
-
Cultured B35 cells
-
Type-4 Collagen
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pDDR1, anti-pDDR2, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed B35 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Stimulate the cells with type-4 collagen for 2 hours.
-
Treat the cells with desired concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle (DMSO) for 5 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (Actin).
-
3. Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound on B35 cells.
Caption: Workflow for assessing cell viability using MTT assay.
-
Materials:
-
Cultured B35 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed B35 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This compound demonstrates clear activity in the B35 neuroblastoma cell line by inhibiting the collagen-induced phosphorylation of DDR1 and DDR2.[6][7] The provided protocols offer a framework for researchers to further investigate the downstream effects of this inhibition on cell signaling, viability, and other relevant cellular processes in the context of neuroblastoma. The B35 cell line serves as an effective and easily manageable model for such studies.[2]
References
- 1. Cellosaurus cell line B35 (CVCL_1951) [cellosaurus.org]
- 2. B35 neuroblastoma cells: an easily transfected, cultured cell model of central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Avoiding LCB 03-0110 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of LCB 03-0110 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues related to the solubility and stability of this compound in experimental settings.
Q1: I am observing precipitation when trying to dissolve this compound directly in my aqueous buffer. What is causing this?
A1: Precipitation of this compound in aqueous buffers can be attributed to several factors. This compound, as a thienopyridine derivative, has inherently low aqueous solubility in its free base form. For optimal solubility, it is crucial to use the dihydrochloride salt of this compound, which exhibits significantly higher aqueous solubility. If you are not using the dihydrochloride salt, you will likely encounter solubility issues. Even with the salt form, the pH of your buffer and the presence of other salts can influence solubility.
Q2: My this compound dihydrochloride, which is supposed to be water-soluble, is precipitating in my cell culture media. What should I do?
A2: While this compound dihydrochloride is soluble in water, the complex composition of cell culture media (containing salts, proteins, and other organic molecules) can reduce its solubility. The recommended method for preparing this compound for cell-based assays is to first create a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute this stock into your culture media to the final desired concentration.[1][2] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I prepared a stock solution of this compound in DMSO, but I see precipitation when I add it to my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock into an aqueous solution. The following steps can help prevent precipitation:
-
Final Concentration: Ensure your final concentration of this compound in the aqueous buffer is below its solubility limit in that specific medium.
-
Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or gently pipetting up and down can help.
-
Temperature: Some compounds are more soluble at slightly elevated temperatures. Consider warming your aqueous buffer to 37°C before adding the DMSO stock.[3]
-
Sonication: If you still observe precipitation, brief sonication in an ultrasonic bath can help to redissolve the compound.[3]
-
pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you could empirically test if slight adjustments to your buffer's pH improve solubility.
Q4: How should I store my this compound solutions to prevent precipitation over time?
A4: For long-term storage, it is best to store this compound as a stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3] Store these aliquots at -20°C or -80°C.[3] Aqueous solutions should generally be prepared fresh for each experiment.
Frequently Asked Questions (FAQs)
Q: What is the recommended form of this compound for use in aqueous solutions?
A: The dihydrochloride salt of this compound is highly recommended for use in aqueous solutions due to its enhanced solubility compared to the free base.
Q: What are the known solvents for this compound?
A: this compound dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).
Q: What is the mechanism of action of this compound?
A: this compound is a potent multi-tyrosine kinase inhibitor. Its primary targets include the discoidin domain receptors (DDR1 and DDR2) and the c-Src family of tyrosine kinases. It also inhibits other kinases such as Bruton's tyrosine kinase (Btk) and spleen tyrosine kinase (Syk).
Q: What signaling pathways are affected by this compound?
A: By inhibiting its target kinases, this compound can modulate several downstream signaling pathways. These include pathways involved in cell proliferation, migration, and inflammation, such as the Akt, focal adhesion kinase (FAK), and mitogen-activated protein kinase (MAPK) pathways (ERK and p38).[2][4]
Quantitative Data
Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 49.05 |
| DMSO | 100 | 49.05 |
Data is based on a molecular weight of 490.45 g/mol for this compound dihydrochloride.
Experimental Protocols
Protocol for Preparing Aqueous Working Solutions of this compound
This protocol describes the preparation of a final aqueous working solution of this compound from a DMSO stock solution, a method commonly used to avoid precipitation.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound dihydrochloride powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound dihydrochloride (MW: 490.45), add 203.9 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the 10 mM DMSO stock in DMSO.
-
-
Prepare the Final Aqueous Working Solution:
-
Warm your desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Add a small volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer to reach the final concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
Immediately mix the solution thoroughly by vortexing or gentle pipetting to ensure rapid and complete dissolution and to avoid localized high concentrations that could lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help to redissolve the compound.
-
Ensure the final DMSO concentration in your working solution is minimal and consistent across all experimental conditions, including vehicle controls.
-
Visualizations
Caption: Experimental workflow for preparing this compound aqueous solutions.
Caption: Simplified signaling pathway inhibited by this compound.
References
Optimizing LCB 03-0110 concentration for maximum efficacy
Welcome to the technical support center for LCB 03-0110, a potent multi-tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a thienopyridine derivative that functions as a multi-tyrosine kinase inhibitor. Its primary targets include the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), the c-Src family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk). It has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and affect the JAK/STAT3 signaling pathway. This broad-spectrum activity allows this compound to suppress processes such as fibroblast and macrophage activation, making it a valuable tool for studying and potentially treating conditions involving inflammation and fibrosis.
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a good starting point for many cell-based assays is in the low micromolar to nanomolar range. For instance, in human corneal epithelial (HCE-2) cells, significant inhibition of ERK and P38 phosphorylation was observed at concentrations between 3 µM and 9 µM. In Th17 cells, this compound suppressed IL-17A levels in a dose-dependent manner from 3 nM to 9 µM. For DDR1 and DDR2 autophosphorylation inhibition in HEK293 cells, the IC50 values were 164 nM and 171 nM, respectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, you can dissolve 1 mg of this compound (with a molecular weight of 417.52 g/mol ) in approximately 239.5 µL of DMSO. The dihydrochloride salt form has a molecular weight of 490.45 g/mol , and a 10 mM stock can be made by dissolving 1 mg in approximately 204 µL of DMSO. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
This compound has been shown to have a reasonably safe profile in various cell lines at effective concentrations. For example, in HCE-2 and Th17 cells, no significant cytotoxicity was observed at concentrations up to 9 µM. However, as with any compound, it is crucial to determine the cytotoxic concentration in your specific cell line using a cell viability assay, such as the trypan blue exclusion assay or MTT assay. A cell viability of over 80% is generally considered non-cytotoxic.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Suboptimal Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective window.
Possible Cause 2: Compound Degradation
-
Solution: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
Possible Cause 3: Cell Line Resistance or Insensitivity
-
Solution: The expression levels of the target kinases can vary between cell lines. Confirm the expression of target kinases (e.g., DDR1, DDR2, c-Src) in your cell line using techniques like western blotting or qPCR. If the target expression is low, consider using a different cell line.
Possible Cause 4: Incorrect Assay Conditions
-
Solution: Review your experimental protocol. Ensure that the incubation time with this compound is sufficient for the compound to exert its effect. For signaling pathway studies, the timing of cell stimulation and lysis is critical.
Problem 2: Unexpected Results in Western Blotting
Possible Cause 1: Off-Target Effects
-
Solution: As a multi-kinase inhibitor, this compound can have off-target effects, especially at higher concentrations. Use the lowest effective concentration determined from your dose-response studies. Consider using a more specific inhibitor for one of the targets as a control to dissect the signaling pathways involved.
Possible Cause 2: Antibody Specificity Issues
-
Solution: Ensure that your primary antibodies are specific for the target protein and its phosphorylated form. Use appropriate positive and negative controls, such as lysates from cells with known target expression and knockdown/knockout cell lines, if available.
Possible Cause 3: Artifact Bands
-
Solution: Non-specific bands or multiple bands can arise from protein degradation or post-translational modifications. Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer. Keratin contamination can also lead to artifact bands; ensure clean handling during sample preparation.
Problem 3: Issues with Cell Migration/Invasion Assays
Possible Cause 1: Low Cell Migration
-
Solution: Ensure that the chemoattractant gradient is optimal. Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity to the chemoattractant. Also, verify that the pore size of the transwell insert is appropriate for your cell type.
Possible Cause 2: Inconsistent Cell Seeding
-
Solution: Ensure a uniform single-cell suspension before seeding to avoid cell clumps. Uneven seeding can lead to variable results. Count cells accurately and optimize the seeding density in preliminary experiments.
Possible Cause 3: Difficulty in Quantifying Migrated Cells
-
Solution: If manually counting stained cells, ensure that non-migrated cells on the top of the insert are completely removed. Staining the cells with a fluorescent dye like DAPI and imaging can improve accuracy.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| c-Src kinase | - | IC50 = 1.3 nM | |
| Activated DDR2 kinase | - | IC50 = 6 nM | |
| Non-activated DDR2 kinase | - | IC50 = 145 nM | |
| DDR1 Autophosphorylation | HEK293 | IC50 = 164 nM | |
| DDR2 Autophosphorylation | HEK293 | IC50 = 171 nM | |
| Inhibition of IL-17A secretion | Th17 cells | Dose-dependent from 3 nM to 9 µM | |
| Inhibition of p-ERK | HCE-2 | Significant at 3 µM and 9 µM | |
| Inhibition of p-P38 | HCE-2 | Significant at 3 µM and 9 µM | |
| Inhibition of fibroblast migration | Primary dermal fibroblasts | IC50 = 194 nM (TGF-β1 induced) |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Concentration Range | Result | Reference |
| HCE-2 | Trypan Blue | Up to 9 µM | No significant cytotoxicity | |
| Th17 | Trypan Blue | Up to 9 µM | No significant cytotoxicity |
Experimental Protocols
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 9 µM) and
Troubleshooting inconsistent results with LCB 03-0110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with LCB 03-0110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, multi-tyrosine kinase inhibitor.[1][2] It is a thienopyridine derivative that primarily acts as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor.[1][2] Its mechanism of action involves the inhibition of several tyrosine kinases, which are crucial for immune cell signaling and inflammatory responses, including DDR1, DDR2, the c-Src family, spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][3] this compound has demonstrated anti-inflammatory and anti-fibrotic effects by suppressing the activation of fibroblasts and macrophages.[1][2]
Q2: What are the recommended storage conditions for this compound?
This compound dihydrochloride is stable under recommended storage conditions.[4] For long-term storage of a stock solution (e.g., at -80°C), it is recommended to use it within 6 months. For short-term storage (e.g., at -20°C), it should be used within 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[2]
Q3: At what concentrations is this compound typically effective in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. For instance, in human corneal epithelial (HCE-2) cells, significant suppression of ERK and p38 phosphorylation was observed at concentrations of 3 µM to 9 µM.[5] In Th17 cells, it significantly decreased IL-17A expression in a dose-dependent manner from 3 nM to 9 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to cells?
Previous studies have indicated that this compound has a reasonably safe profile in various cell lines and animal models.[5][6] Specifically, it has been found to be non-toxic to both HCE-2 and Th17 cells at effective concentrations.[5][6] However, it is crucial to assess cell viability in your specific cell line and experimental conditions, especially when using higher concentrations or longer incubation times.
Troubleshooting Inconsistent Results
Problem 1: High variability in experimental replicates.
Inconsistent results between replicates can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Compound Solubility and Stability:
-
Recommendation: Ensure this compound is fully dissolved. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[2] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
-
Cell Culture Conditions:
-
Recommendation: Maintain consistent cell passage numbers, seeding densities, and culture conditions (e.g., media, serum concentration, CO2 levels) across all experiments.
-
-
Assay Protocol:
-
Recommendation: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps.
-
Problem 2: Weaker than expected inhibitory effects.
If this compound is showing lower potency than anticipated, consider the following:
-
Target Kinase Activation State: this compound shows differential inhibition based on the activation state of the kinase. For example, it is significantly more potent against the active form of DDR2 (IC50 of 6 nM) compared to the non-activated form (IC50 of 145 nM).[3][7]
-
Off-Target Effects in Complex Systems: this compound is a multi-kinase inhibitor, and its effects in a cellular context can be complex due to the inhibition of multiple signaling pathways.[3]
-
Recommendation: When interpreting results, consider the potential for off-target effects. It may be beneficial to use more specific inhibitors as controls or to use knockdown/knockout models to confirm the role of a specific target.
-
Problem 3: Unexpected or contradictory results compared to published data.
Discrepancies with published findings can be due to subtle differences in experimental setups.
-
Cell Line Differences: The cellular context is critical. The signaling pathways and the expression levels of target kinases can vary significantly between different cell lines.
-
Recommendation: Carefully compare your experimental system (cell line, species) with the published studies. Validate the expression of the target kinases in your cell line.
-
-
Stimulus and Timing: The type of stimulus, its concentration, and the timing of this compound treatment can all influence the outcome.
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of this compound against various kinases.
| Kinase Target | IC50 Value | Assay Type | Reference |
| Active DDR2 | 6 nM | Biochemical | [3][7] |
| Non-activated DDR2 | 145 nM | Biochemical | [3][7] |
| DDR1b | 164 nM | Cell-based (HEK293) | [3][7] |
| DDR2 | 171 nM | Cell-based (HEK293) | [3][7] |
Key Experimental Protocols
1. Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Culture cells (e.g., HCE-2 or naïve CD4+ T cells) in 12-well plates.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, and 9 µM for HCE-2 cells; 0.003 to 9 µM for T cells) for a specified duration (e.g., 24 hours for HCE-2, 4 days for T cells).[5]
-
After treatment, harvest the cells.[5]
-
Stain the cells with trypan blue and count viable cells using a hemocytometer.[5]
-
2. Western Blotting for Phosphorylated Kinases
-
Objective: To determine the effect of this compound on the phosphorylation of target kinases (e.g., ERK and p38).
-
Methodology:
-
Seed cells (e.g., HCE-2) and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., LPS or poly(I:C)) to induce kinase phosphorylation.[5]
-
Harvest total cell lysates using Laemmli buffer.[5]
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
3. Cell Migration Assay (Wound Healing)
-
Objective: To evaluate the effect of this compound on cell migration.
-
Methodology:
-
Grow dermal fibroblasts to confluence in a culture plate.[8]
-
Create a "wound" in the cell monolayer using a sterile pipette tip.[8]
-
Wash with PBS to remove detached cells.
-
Incubate the cells with media containing different concentrations of this compound.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours) to monitor cell migration into the wounded area.
-
Quantify the rate of wound closure.
-
Visualizations
Caption: this compound inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]
Impact of serum concentration on LCB 03-0110 activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of LCB 03-0110, with a specific focus on the impact of serum concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.[1] It primarily targets the Discoidin Domain Receptor (DDR) family and the c-Src family of tyrosine kinases.[1] Additionally, it has been shown to inhibit other kinases crucial for immune cell signaling and inflammatory responses, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] this compound has also been reported to inhibit the JAK/STAT3 signaling pathway.[4][5]
Q2: What are the reported in vitro IC50 values for this compound against its key targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific kinase and the assay conditions. The tables below summarize the reported IC50 values.
Table 1: this compound IC50 Values for Target Kinases
| Target Kinase Family | Specific Kinase | IC50 (nM) | Notes |
| DDR Family | Activated DDR2 | 6[1][3] | ATP-competitive inhibition.[3] |
| Non-activated DDR2 | 145[1][3] | ||
| DDR1 (cell-based) | 164[3] | Autophosphorylation assay in HEK293 cells. | |
| DDR2 (cell-based) | 171[3] | Autophosphorylation assay in HEK293 cells. | |
| c-Src Family | c-Src | 1.3[6] | |
| Src family kinases | 2-20[1] | ||
| Other Kinases | Btk, Syk, EphA3, FLT3 | 4.6-26.1[7] |
Table 2: this compound IC50 Values in Cell-Based Assays
| Cell-Based Assay | Cell Line | IC50 (nM) |
| Inhibition of fibroblast proliferation and migration (TGF-β1 and collagen-induced) | Primary dermal fibroblasts | 194[1] |
Q3: I am observing a higher IC50 value for this compound in my cell-based assays than what is reported in the literature. What could be the reason?
A3: One of the most common reasons for discrepancies in in vitro IC50 values is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in your cell culture medium. The proteins within serum, such as albumin, can bind to small molecule inhibitors like this compound. This binding reduces the free concentration of the compound available to interact with its target kinases within the cells, leading to a higher apparent IC50.
Troubleshooting Guide: Impact of Serum Concentration
Issue: Inconsistent or higher-than-expected IC50 values for this compound in cell-based assays.
Potential Cause: Interference from serum proteins in the cell culture medium.
Explanation:
Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and other molecules.[2] Small molecule inhibitors can bind to serum proteins, primarily albumin. This protein-bound fraction of the inhibitor is generally considered to be inactive, as only the unbound, or free, fraction can diffuse across the cell membrane and engage with its intracellular target.[8] Therefore, a higher concentration of serum in your assay medium can lead to increased protein binding, a lower free concentration of this compound, and consequently, a rightward shift in the dose-response curve, resulting in a higher IC50 value. Studies have shown that for other compounds, increasing serum concentration from 1% to 10% or 20% can significantly decrease their cytotoxic effects and increase their IC50 values.[3]
Troubleshooting Steps:
-
Review Your Protocol: Check the serum concentration used in your experiments and compare it to the conditions reported in the literature for this compound. Some studies have used 1% FBS for specific assays.[9]
-
Perform a Serum Concentration Titration: To experimentally determine the effect of serum on this compound activity in your specific cell line, perform a dose-response experiment with varying concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free conditions).
-
Consider Serum-Free or Reduced-Serum Conditions: If you consistently observe high IC50 values, consider adapting your assay to serum-free or low-serum conditions for the duration of the drug treatment. Be aware that this may affect cell health and growth, so appropriate controls are necessary.
-
Standardize Serum Lots: Serum composition can vary significantly from lot to lot, which can introduce variability in your results.[2] If possible, purchase a large batch of a single serum lot and test it for consistency in your assays.
Experimental Protocols & Visualizations
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a general workflow to assess how different serum concentrations affect the in vitro potency of this compound.
-
Cell Seeding: Plate your target cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., containing 10% FBS) and allow them to adhere overnight.
-
Medium Exchange: The next day, carefully aspirate the growth medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0% or serum-free medium).
-
Compound Dilution Series: Prepare a serial dilution of this compound in each of the different serum-containing media.
-
Treatment: Add the this compound dilutions to the corresponding wells. Include vehicle controls (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: For each serum concentration, normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value for each condition.
-
Comparison: Compare the IC50 values obtained at different serum concentrations to determine the impact of serum protein binding.
Signaling Pathways Inhibited by this compound
This compound is a multi-targeted inhibitor. The diagram below illustrates some of the key signaling pathways affected by its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
LCB 03-0110 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LCB 03-0110 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of multiple tyrosine kinases. It primarily targets the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. Additionally, it has been shown to inhibit other kinases such as Btk, Syk, and VEGFR-2. By inhibiting these kinases, this compound can suppress the activation of key signaling pathways involved in inflammation, fibrosis, and angiogenesis.
Q2: What are the main applications of this compound in in vivo research?
A2: this compound has been primarily investigated for its role in suppressing scar formation and fibrosis. It has been shown to inhibit the activation of fibroblasts and macrophages, which are key cells in the fibrotic process. Studies have also explored its potential in treating neurodegenerative diseases, various types of cancer, and inflammatory conditions like dry eye disease and allergic contact dermatitis.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in water up to 100 mM. One supplier notes solubility in DMSO at 30 mg/mL (61.17 mM) and suggests sonication to aid dissolution.
Troubleshooting Guides
Intraperitoneal (IP) Injection
Issue: Choice of Vehicle and Control
-
Question: What is a suitable vehicle for intraperitoneal injection of this compound in mice?
-
Answer: Dimethyl sulfoxide (DMSO) has been successfully used as a vehicle for IP injection of this compound in mice. For the vehicle control group, an equivalent volume of DMSO should be administered.
Issue: Compound Precipitation in Vehicle
-
Question: My this compound is precipitating when I dilute the DMSO stock solution with an aqueous buffer for injection. What can I do?
-
Answer: this compound is a hydrophobic compound. To avoid precipitation, it is recommended to inject a small volume of a concentrated DMSO stock solution directly. One study successfully administered daily IP injections of 30 µL of a DMSO solution. If dilution is necessary, consider using a co-solvent system or a surfactant, but be aware that these can have their own biological effects and should be tested in a separate vehicle control group.
Issue: Potential Vehicle-Induced Toxicity
-
Question: I am concerned about the potential toxicity of DMSO in my animals. What are the recommended limits?
-
Answer: While DMSO is a common solvent, it can have biological effects and toxicity at higher concentrations. The LD50 of DMSO in mice via IP injection is approximately 10.9 g/kg for a 100% solution. It is recommended to use the lowest possible concentration of DMSO. Some studies suggest that IP injection of DMSO at concentrations exceeding 25% can be harmful to mice. It is crucial to include a vehicle-only control group to account for any effects of the solvent itself.
Topical Administration
Issue: Vehicle Formulation for Skin Application
-
Question: I want to apply this compound topically in a wound healing model. What vehicle should I use?
-
Answer: While studies have shown the efficacy of topically applied this compound in a rabbit ear wound healing model, the specific vehicle composition is not detailed in the available literature. However, a common approach for topical application of similar compounds is to use a soft, water-washable ointment base. One such base consists of a mixture of emulsifying wax, white soft paraffin, and liquid paraffin. Another option mentioned in a patent for this compound is a 20% ethanol/saline solution, which was used for intratracheal injection but could be adapted for topical application with appropriate safety considerations.
Issue: Inconsistent Results with Topical Application
-
Question: I am seeing variable results with my topical this compound treatment. What could be the cause?
-
Answer: Inconsistent results with topical administration can be due to several factors:
-
Formulation Inhomogeneity: Ensure the this compound is uniformly dispersed in the vehicle. Sonication or vigorous mixing may be required.
-
Application Method: Standardize the amount of formulation applied and the surface area covered for each animal.
-
Wound/Skin Condition: The state of the skin or wound can affect absorption. Ensure that the experimental groups are well-matched in terms of wound size and severity.
-
Grooming Behavior: Animals may remove the topical formulation. Consider using a protective dressing if appropriate for the model.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Vehicle | Reference |
| IC50 (c-Src kinase) | 1.3 nM | - | In vitro | - | |
| IC50 (DDR2, active form) | 6 nM | - | In vitro | - | |
| IC50 (DDR2, non-activated) | 145 nM | - | In vitro | - | |
| IC50 (DDR1, cell-based) | 164 nM | Human (HEK293) | In vitro | - | |
| IC50 (DDR2, cell-based) | 171 nM | Human (HEK293) | In vitro | - | |
| Effective Dose (neurodegeneration model) | 1.25 - 2.5 mg/kg | Mouse | Intraperitoneal | DMSO | |
| Tested Doses (neurodegeneration model) | 1.25, 2.5, 5, 10 mg/kg | Mouse | Intraperitoneal | DMSO | |
| Topical Concentration (wound healing) | 0.1% solution | Rabbit | Topical | Not specified |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Based on its solubility, prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Use sonication to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dosing Solution Preparation:
-
On the day of injection, thaw an aliquot of the stock solution.
-
For direct injection of the DMSO solution, calculate the required volume based on the animal's weight and the desired dose. For example, for a 2.5 mg/kg dose in a 20g mouse, you would need 50 µg of this compound. From a 10 mg/mL stock, this would be 5 µL.
-
It is advisable to keep the injection volume low (e.g., 30 µL) when using 100% DMSO.
-
-
Vehicle Control:
-
For the control group, administer an equivalent volume of 100% DMSO.
-
General Protocol for Topical Application (Based on Common Practices)
-
Vehicle Preparation (Example Ointment Base):
-
A simple water-washable ointment base can be prepared by mixing components like emulsifying wax (e.g., 30% w/w), white soft paraffin (e.g., 50% w/w), and liquid paraffin (e.g., 20% w/w). The mixture is heated until the components melt and then stirred until cool and solidified.
-
Disclaimer: This is a general example; the optimal vehicle for this compound may require specific formulation development.
-
-
This compound Formulation:
-
Incorporate this compound into the ointment base to achieve the desired concentration (e.g., 0.1%). This can be done by levigation, where the powder is mixed with a small amount of the melted base before being incorporated into the bulk of the vehicle to ensure uniform distribution.
-
-
Application:
-
Apply a standardized amount of the ointment to the target area (e.g., the wound site in a rabbit ear model) at specified time points.
-
-
Vehicle Control:
-
Apply the ointment base without this compound to the control group.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Determining the optimal treatment duration with LCB 03-0110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110. The information provided is intended to guide experimental design and address common challenges, particularly in determining the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in my experimental model?
There is no single optimal treatment duration for this compound that applies to all experimental models. The ideal duration is dependent on several factors, including:
-
The biological process being investigated: The kinetics of the target signaling pathway and the desired biological outcome (e.g., inhibition of cell proliferation, reduction of inflammation) will dictate the necessary exposure time.
-
The experimental model: In vitro cell culture experiments may require shorter durations (hours to days) compared to in vivo animal models (days to weeks). For instance, a study on lysosomal storage disorders involved daily intraperitoneal injections for 21 days in mice.[1]
-
The concentration of this compound: The dose used will influence the magnitude and duration of the biological effect.
-
The specific cell type or tissue: The sensitivity of the target cells to this compound can vary.
It is crucial to determine the optimal treatment duration empirically for each specific experimental setup. A time-course experiment is highly recommended to identify the window of maximum efficacy.
Q2: How do I design an experiment to determine the optimal treatment duration?
A systematic approach is recommended to determine the optimal treatment duration for your specific experiment.
-
Dose-Response Evaluation: First, establish the optimal concentration of this compound by performing a dose-response experiment. This will identify the concentration that yields the desired biological effect with minimal toxicity.
-
Time-Course Experiment: Once the optimal concentration is determined, perform a time-course experiment. This involves treating your experimental model with the selected concentration of this compound and collecting samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours for in vitro studies).
-
Endpoint Analysis: Analyze the desired biological endpoint at each time point. This could include measuring protein phosphorylation, gene expression, cell viability, or a specific functional outcome.
-
Data Interpretation: Plot the results to visualize the onset, peak, and duration of the drug's effect. The optimal treatment duration will be the time required to achieve the desired and stable biological outcome.
Q3: What are the known kinase targets of this compound?
This compound is a multi-tyrosine kinase inhibitor.[2][3] Its targets include:
-
Discoidin Domain Receptors (DDR1 and DDR2): this compound inhibits the autophosphorylation of DDR1 and DDR2.[2][3]
-
c-Src family kinases: This family of non-receptor tyrosine kinases is a key target.[4][5]
-
Bruton's tyrosine kinase (Btk): this compound is also known to inhibit Btk.[2][3]
Q4: Are there any known off-target effects of this compound?
As a multi-kinase inhibitor, this compound has the potential for effects beyond its primary targets. A kinase panel assay revealed that at a concentration of 10 µM, this compound inhibited over 90% of 20 different tyrosine kinases out of a panel of 60, indicating its broad-spectrum activity.[2][3] Researchers should consider the potential for off-target effects and include appropriate controls in their experiments.
Q5: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor of the active form of DDR2 tyrosine kinase.[2][3] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Inadequate treatment duration. | Perform a time-course experiment to ensure the treatment duration is sufficient to observe the desired effect. |
| Suboptimal drug concentration. | Conduct a dose-response experiment to determine the effective concentration for your specific cell type or model. | |
| Low expression of target kinases. | Verify the expression levels of the target kinases (e.g., DDR1, DDR2, Src family) in your experimental model using techniques like Western blotting or qPCR. | |
| Drug degradation. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High levels of cell death or toxicity. | Drug concentration is too high. | Perform a dose-response experiment to identify a non-toxic, yet effective, concentration. |
| Extended treatment duration. | Shorten the treatment duration or perform a time-course experiment to find a window of efficacy without significant toxicity. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). | |
| Inconsistent results between experiments. | Variation in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent cell seeding density for all experiments. |
| Variability in drug preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. | |
| Differences in treatment timing. | Standardize the timing of drug addition and sample collection for all experiments. |
Quantitative Data
Table 1: IC50 Values of this compound for Target Kinases
| Target Kinase | Condition | IC50 (nM) | Reference |
| DDR2 | Active form | 6 | [2][3] |
| DDR2 | Non-activated form | 145 | [2][3] |
| DDR1b | Autophosphorylation in HEK293 cells | 164 | [2][3] |
| DDR2 | Autophosphorylation in HEK293 cells | 171 | [2][3] |
Experimental Protocols
Protocol 1: General Workflow for Determining Optimal Treatment Duration
This protocol outlines a general approach to empirically determine the optimal treatment duration of this compound for an in vitro cell-based assay.
-
Cell Culture: Culture the cells of interest under standard conditions until they reach the desired confluency for the experiment.
-
Dose-Response Experiment:
-
Seed cells in appropriate culture plates.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed, intermediate duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
Assess the desired biological endpoint (e.g., cell viability, target phosphorylation).
-
Determine the EC50 or optimal concentration from the dose-response curve.
-
-
Time-Course Experiment:
-
Seed cells in multiple culture plates.
-
Treat cells with the predetermined optimal concentration of this compound.
-
Harvest cells or supernatant at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analyze the desired biological endpoint at each time point.
-
-
Data Analysis:
-
Plot the measured endpoint as a function of time.
-
The optimal treatment duration is the time point at which the desired effect reaches its peak or a stable plateau.
-
Visualizations
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. WO2018148533A1 - Compositions and methods for treating lysosomal storage disorders - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Assessing LCB 03-0110 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the blood-brain barrier (BBB) penetration of the multi-kinase inhibitor LCB 03-0110. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, in vivo studies have demonstrated that this compound penetrates the blood-brain barrier. Pharmacokinetic profiling has shown a brain-to-plasma ratio of 12% for this compound.[1] This level of penetration has been associated with effects in the central nervous system (CNS), such as the reduction of neurotoxic proteins.[1]
Q2: What is the primary mechanism of this compound and its relevance in the CNS?
A2: this compound is a multi-kinase inhibitor targeting Discoidin Domain Receptors (DDR1/2) and Src family kinases, among others.[1] In the context of neurodegenerative diseases, the inhibition of these kinases has been shown to reduce levels of amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein in the CNS.[1]
Q3: What are the key considerations before starting an in vivo study to assess BBB penetration?
A3: Before initiating an in vivo study, it is crucial to have a validated bioanalytical method for quantifying this compound in both plasma and brain tissue. This typically involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, understanding the compound's general pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME) will aid in designing the study, particularly in selecting appropriate time points for sample collection.
In Vivo Blood-Brain Barrier Penetration Assessment: Detailed Protocol
This section provides a detailed methodology for a typical in vivo experiment to determine the brain-to-plasma concentration ratio of this compound.
Experimental Workflow for In Vivo BBB Penetration Study
References
Mitigating potential side effects of LCB 03-0110 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LCB 03-0110 in animal models. The information is designed to help mitigate potential side effects and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected inflammatory responses in our animal model after administration of this compound. What could be the cause?
A1: This is an atypical observation, as this compound is a potent anti-inflammatory agent.[1][2] Consider the following possibilities:
-
Vehicle-Induced Inflammation: The vehicle used to dissolve this compound may be causing an inflammatory reaction. Ensure the vehicle is appropriate for the route of administration and the animal model and run a vehicle-only control group to test this.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could lead to off-target effects.
-
Off-Target Effects at High Doses: While generally safe, very high concentrations of multi-kinase inhibitors can sometimes lead to paradoxical effects.[3][4][5][6] Re-evaluate your dosing regimen to ensure it aligns with published effective concentrations.[4]
-
Model-Specific Reactions: The specific pathophysiology of your animal model might involve pathways that are uniquely affected by the broad kinase inhibition profile of this compound.
Q2: Our in vitro experiments with this compound show significant cytotoxicity, which contradicts published data. What should we check?
A2: this compound has been reported to be non-toxic to several cell lines, including human corneal epithelial (HCE-2) and murine T helper 17 (Th17) cells.[3][7] If you are observing cytotoxicity, consider these factors:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of one of the kinases targeted by this compound, which could affect cell viability. Perform a dose-response curve to determine the cytotoxic threshold for your specific cells.
-
Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, nutrient depletion) can increase cell stress and potentiate the effects of any experimental compound.
Q3: We are not observing the expected anti-fibrotic effect of this compound in our wound healing model. What are the potential reasons?
A3: this compound has been shown to suppress scar formation by inhibiting fibroblast and macrophage activation.[6][8] If this effect is not being observed, investigate the following:
-
Route of Administration and Local Concentration: For fibrotic models like skin wound healing, topical application has been shown to be effective.[6][8] If using systemic administration, the compound may not be reaching the target tissue at a sufficient concentration.
-
Timing of Administration: The timing of drug administration relative to the induction of fibrosis is critical. This compound acts by suppressing the activation of fibroblasts and macrophages; therefore, it may be more effective when administered early in the fibrotic process.
-
Model-Specific Resistance: The fibrotic mechanisms in your specific model may be driven by pathways that are less dependent on the kinases inhibited by this compound.
Quantitative Data Summary
Published studies have consistently reported a favorable safety profile for this compound in animal and cell-based models.[3][4][5][9] Detailed toxicology reports with dose-escalation and LD50 values are not extensively available in the cited literature. However, the compound has been shown to be well-tolerated at effective doses.
| Parameter | Animal Model | Route of Administration | Dose | Observed Effects / Side Effects | Citation |
| Toxicity | - | In vitro (HCE-2 & Th17 cells) | Up to 9 µM | No significant cytotoxic effect observed. | [3][7] |
| Tolerability | Mouse | Intraperitoneal (I.P.) Injection | 2.5 mg/kg daily for 21 days | The dose was effective in reducing α-synuclein levels with no reported adverse effects in the study. | [4] |
| Safety Profile | Various | In vivo (unspecified) & In vitro | Not specified | Described as having a "reasonably safe profile." | [3][4][5][9] |
Note: The absence of reported side effects in efficacy-focused studies does not preclude their possibility at higher doses or in different models. Researchers should always conduct preliminary dose-finding and tolerability studies for their specific animal model and experimental conditions.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the IC50 of this compound against a specific tyrosine kinase (e.g., DDR1, DDR2, c-Src).
-
Methodology:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of this compound in an appropriate buffer.
-
In a 96-well plate, combine the recombinant kinase, the kinase-specific substrate, and ATP.
-
Add the different concentrations of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity by detecting the amount of ADP produced, typically via a luminescence-based method.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
2. Rabbit Ear Wound Healing Model:
-
Objective: To assess the anti-fibrotic and scar-reducing effects of this compound.
-
Methodology:
-
Anesthetize New Zealand white rabbits according to approved institutional animal care and use committee (IACUC) protocols.
-
Create full-thickness excisional wounds on the ventral surface of the ears using a biopsy punch.
-
Apply a solution of this compound (e.g., in a hydrogel vehicle) or vehicle control topically to the wounds daily.
-
Monitor wound closure over time by digital photography and image analysis.
-
At the end of the study period (e.g., 4-6 weeks), euthanize the animals and harvest the wound tissue.
-
Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess scar tissue formation, collagen deposition, and cellular infiltration (myofibroblasts, macrophages).
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
LCB 03-0110 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LCB 03-0110, with a focus on addressing potential lot-to-lot variability and ensuring robust quality control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, multi-tyrosine kinase inhibitor. It primarily targets the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. Additionally, it has been shown to inhibit other kinases crucial for immune responses and inflammatory processes, including Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its action as a multiple tyrosine kinase inhibitor allows it to suppress fibro-inflammation by concurrently targeting activated fibroblasts and macrophages.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been demonstrated to inhibit several critical signaling pathways. It suppresses the proliferation and migration of dermal fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1) and type I collagen. In macrophages, it inhibits lipopolysaccharide (LPS)-induced activation and the synthesis of inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α. Furthermore, it has shown anti-angiogenic activity by targeting the VEGFR-2 and JAK/STAT3 signaling pathways. In human corneal epithelial cells, it inhibits the phosphorylation of p38 and ERK in response to inflammatory stimuli.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For optimal stability, this compound dihydrochloride should be stored as a solid at -20°C. For creating stock solutions, it is advisable to dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Are there any known safety concerns or cytotoxic effects associated with this compound?
A4: Studies have indicated that this compound has a reasonably safe profile in various cell lines and animal models. It has been found to be non-toxic to human corneal epithelial (HCE-2) and T helper 17 (Th17) cells at effective concentrations.
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: this compound inhibition of DDR1/2 signaling pathway.
Caption: this compound inhibition of c-Src signaling pathway.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected inhibitory activity in cellular assays.
| Possible Cause | Recommended Solution |
| Lot-to-lot variability in compound purity or activity. | 1. Always record the lot number of this compound used in each experiment. 2. Perform a quality control check on each new lot. Refer to the Quality Control Protocols section for detailed instructions. 3. If variability is confirmed, consider obtaining a new lot from the supplier or re-purifying the existing stock. |
| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Store stock solutions at -80°C and protect from light. |
| Incorrect concentration of the working solution. | 1. Verify the calculations used to prepare the working solution from the stock. 2. Ensure proper and complete dissolution of the compound in the solvent. 3. Use calibrated pipettes for accurate dilutions. |
| Cell culture variability. | 1. Ensure cells are healthy, within a consistent passage number range, and free from contamination. 2. Maintain consistent cell seeding densities across experiments. 3. Serum concentration in the media can affect the availability and activity of the inhibitor; keep it consistent. |
| Assay-specific issues. | 1. Optimize the incubation time with this compound. 2. Ensure that the concentration of the stimulating ligand (e.g., TGF-β1, LPS) is optimal and consistent. 3. For kinase assays, ensure the ATP concentration is appropriate, as this compound is an ATP-competitive inhibitor. |
Quality Control Protocols for this compound
Ensuring the quality and consistency of each lot of this compound is critical for reproducible experimental results. The following are recommended quality control experiments.
Purity and Identity Verification
This protocol outlines the analytical methods to confirm the purity and identity of a new lot of this compound.
Experimental Workflow:
Caption: Workflow for purity and identity verification of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Procedure: Inject a known concentration of the dissolved compound. Analyze the chromatogram for the area of the main peak relative to the total area of all peaks.
-
Acceptance Criteria: Purity should be ≥98%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Procedure: Utilize the same chromatographic conditions as HPLC, coupled to a mass spectrometer.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the main peak.
-
Acceptance Criteria: The observed molecular weight should match the expected molecular weight of this compound.
-
Example Data Table (Hypothetical):
| Lot Number | Purity (HPLC, %) | Observed MW (LC-MS) | Expected MW | Pass/Fail |
| LCB-2025-01 | 99.2% | 443.56 | 443.56 | Pass |
| LCB-2025-02 | 95.8% | 443.55 | 443.56 | Fail |
| LCB-2025-03 | 98.9% | 443.57 | 443.56 | Pass |
Functional Activity Assay
This protocol describes a cell-based assay to verify the inhibitory activity of a new lot of this compound. A Western blot analysis of phosphorylated Src (p-Src) is recommended.
Experimental Workflow:
Caption: Workflow for functional activity assay of this compound.
Methodology:
-
Cell Culture: Plate primary dermal fibroblasts in a 6-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with a range of concentrations of the new lot of this compound and a previously validated reference lot for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TGF-β1
Interpreting unexpected phenotypes with LCB 03-0110 treatment
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during treatment with this compound. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive multi-tyrosine kinase inhibitor. Its primary targets are the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. It has been shown to suppress scar formation by inhibiting the activation of fibroblasts and macrophages.
Q2: What are the known off-target effects of this compound?
This compound is known to inhibit a range of other tyrosine kinases, which could be considered off-target effects depending on the experimental context. These include Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This broad inhibitory profile means that this compound can be considered a multi-kinase inhibitor.
Troubleshooting Unexpected Phenotypes
This section provides guidance on interpreting and investigating unexpected experimental outcomes when using this compound.
Issue 1: Reduced Cell Proliferation or Viability in a Non-Cancer Cell Line
Unexpected Observation: You are using this compound to study its anti-fibrotic effects on primary fibroblasts, but you observe a significant decrease in cell number or viability that is not attributable to the intended anti-proliferative effect on activated fibroblasts.
Potential Cause: While this compound is reported to be non-toxic to some cell lines like HCE-2 and Th17 cells, its inhibition of multiple kinases essential for cell signaling could impact the proliferation and survival of other cell types. The inhibition of kinases such as c-Src, which is involved in cell cycle progression, could be a contributing factor.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for the desired experimental duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Issue 2: Unexpected Anti-Angiogenic Effects
Unexpected Observation: In your in vivo model of tissue repair, you observe that this compound treatment impairs blood vessel formation, which is contrary to the expected pro-healing outcome.
Potential Cause: this compound is a known inhibitor of VEGFR2, a key receptor in angiogenesis. This anti-angiogenic activity may be an unintended off-target effect in your experimental system.
Troubleshooting Signaling Pathway:
Caption: this compound inhibition of the VEGFR2 signaling pathway.
Experimental Protocol: Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.
-
Treatment: Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Issue 3: Altered Immune Cell Response
Unexpected Observation: You are studying the effect of this compound on fibroblast activation in a co-culture system with macrophages. You notice that the macrophages exhibit a blunted pro-inflammatory response to LPS stimulation.
Potential Cause: this compound inhibits several kinases crucial for immune cell signaling, including Btk, Syk, and members of the Src family. This can lead to the suppression of inflammatory responses in immune cells like macrophages.
Troubleshooting and Investigation:
To confirm that this compound is directly affecting the macrophages, you can perform experiments on isolated macrophage cultures.
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50
-
LCB 03-0110 interaction with other common lab reagents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LCB 03-0110, a potent pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure smooth and successful experimentation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol | |
| Molecular Formula | C₂₄H₂₃N₃O₂S (dihydrochloride: C₂₄H₂₅Cl₂N₃O₂S) | |
| Molecular Weight | 417.52 g/mol (dihydrochloride: 490.45 g/mol ) | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and water. | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | |
| CAS Number | 1228102-01-9 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets the c-Src family of tyrosine kinases and discoidin domain receptors (DDR1 and DDR2). It also shows inhibitory activity against Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (Syk). By inhibiting these kinases, this compound can modulate various cellular processes, including cell proliferation, migration, and inflammatory responses.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and water up to 100 mM. For most cell-based assays, a 10 mM stock solution in DMSO is recommended. To prepare, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Gently vortex to ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration will vary depending on the cell type and the specific assay. However, based on published studies, concentrations ranging from 1 µM to 10 µM are commonly used to observe significant inhibitory effects on target kinases and cellular responses. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound compatible with common cell culture media and buffers?
A4: this compound, when prepared in a DMSO stock solution, is generally compatible with most common cell culture media (e.g., DMEM, RPMI-1640) and buffers (e.g., PBS, HEPES). However, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
Q5: Are there any known interactions of this compound with other common lab reagents?
A5: As a thienopyridine derivative, this compound's reactivity is influenced by its heterocyclic structure. While specific interaction data with a broad range of lab reagents is not extensively published, caution should be exercised when using strong oxidizing or reducing agents, as they may affect the integrity of the compound. This compound is supplied as a dihydrochloride salt, indicating it is stable in acidic conditions. However, its stability in strongly basic solutions has not been reported and should be used with caution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | Incorrect concentration: The working concentration may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them into smaller volumes to minimize freeze-thaw cycles. Store desiccated at -20°C. | |
| Cell line resistance: The target kinase may not be expressed or be a key driver in the specific cell line used. | Confirm the expression and activity of the target kinases (c-Src, DDRs, etc.) in your cell line using techniques like Western blot or qPCR. | |
| Cell toxicity or death observed. | High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. If necessary, prepare a more concentrated stock solution to reduce the volume added to the culture. |
| Off-target effects: At high concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity. | Lower the working concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range. | |
| Precipitation of the compound in aqueous solutions. | Low solubility in the final buffer: The compound may be precipitating out of solution at the working concentration. | Although soluble in water, ensure the final buffer conditions (pH, salt concentration) are compatible. If precipitation occurs, consider preparing the final dilution in a buffer containing a low percentage of DMSO or another suitable co-solvent. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for using this compound.
Caption: Logical troubleshooting workflow.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Macrophage Activation
This protocol details a method to assess the inhibitory effect of this compound on the activation of macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
J774A.1 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli
-
Griess Reagent for nitrite determination
-
ELISA kit for TNF-α quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 50 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant to measure nitric oxide (NO) production using the Griess Reagent according to the manufacturer's instructions.
-
TNF-α Measurement: Collect another 50 µL of the supernatant to quantify the level of secreted TNF-α using an ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of NO and TNF-α production.
Protocol 2: Inhibition of TGF-β1-Induced Fibroblast Proliferation
This protocol describes how to evaluate the effect of this compound on the proliferation of fibroblasts stimulated with Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
-
Primary dermal fibroblasts or a suitable fibroblast cell line (e.g., NIH/3T3)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Recombinant human TGF-β1
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound and a 2X working solution of TGF-β1 (e.g., 10 ng/mL) in serum-free DMEM. Add 50 µL of the this compound dilutions to the wells, followed by 50 µL of the TGF-β1 solution (final concentration 5 ng/mL). Include appropriate controls (untreated, this compound alone, TGF-β1 alone, vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the TGF-β1-treated control and determine the IC₅₀ value of this compound.
Validation & Comparative
LCB 03-0110 Versus Tacrolimus: A Comparative Guide for Inflammatory Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of LCB 03-0110 and tacrolimus, two immunomodulatory agents with distinct mechanisms of action, for the treatment of inflammatory skin conditions. While tacrolimus is a well-established calcineurin inhibitor with extensive clinical data, this compound is an emerging multi-tyrosine kinase inhibitor with promising preclinical evidence. This document aims to objectively present the current scientific data to inform research and development efforts in dermatology.
At a Glance: Key Differences
| Feature | This compound | Tacrolimus |
| Drug Class | Multi-tyrosine Kinase Inhibitor | Calcineurin Inhibitor |
| Primary Mechanism | Inhibition of c-Src family kinases, Btk, Syk, and DDR1/2 | Inhibition of calcineurin, leading to reduced T-cell activation |
| Development Stage | Preclinical | Clinically Approved |
| Key Efficacy Data | Preclinical (mouse models of allergic contact dermatitis) | Extensive Clinical Trials (atopic dermatitis) |
| Known Side Effects | Limited data; preclinical studies suggest low potential for skin atrophy. | Local application site reactions (burning, stinging), rare risk of skin infections. No long-term evidence of systemic immunosuppression or increased cancer risk with topical use.[1] |
Mechanism of Action
The fundamental difference between this compound and tacrolimus lies in their molecular targets and downstream signaling pathways.
This compound is a pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor.[2][3] It targets multiple tyrosine kinases involved in inflammatory cell signaling, including c-Src, Btk, and Syk.[3] By inhibiting these kinases, this compound can modulate the function of various immune cells, including T-cells, as well as fibroblasts and macrophages, suggesting a broad anti-inflammatory and anti-fibrotic potential.[2][4]
Tacrolimus functions as a calcineurin inhibitor.[5] It binds to the intracellular protein FKBP-12, and this complex then inhibits the phosphatase activity of calcineurin.[5] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[6] Consequently, NFAT cannot translocate to the nucleus to promote the transcription of pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell activation.[5]
Signaling Pathway Diagrams
Efficacy Data
Direct comparative clinical trials between this compound and tacrolimus for inflammatory skin conditions in humans are not available. The following tables summarize the existing efficacy data from preclinical and clinical studies.
Preclinical Efficacy: this compound vs. Tacrolimus
A key preclinical study compared the topical application of this compound and tacrolimus in a mouse model of oxazolone-induced allergic contact dermatitis (ACD).
Table 1: Comparison of this compound and Tacrolimus in a Mouse Model of Allergic Contact Dermatitis
| Parameter | This compound | Tacrolimus | Vehicle Control |
| Inhibition of Ear Swelling | Dose-dependent suppression | Near-equal potency to this compound | - |
| Reduction in Epidermal Thickness | Dose-dependent suppression | Near-equal potency to this compound | - |
| Suppression of Inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) | Dose-dependent suppression | Near-equal potency to this compound | - |
Data is qualitative as presented in the source. The study concluded that the two compounds showed near-equal potency.
Clinical Efficacy: Tacrolimus in Atopic Dermatitis
Tacrolimus has been extensively studied in numerous clinical trials for atopic dermatitis.
Table 2: Selected Phase 3 Clinical Trial Data for Tacrolimus Ointment in Atopic Dermatitis
| Study Population | Treatment | Efficacy Endpoint | Result |
| Adults (Moderate to Severe AD) | Tacrolimus 0.1% | Physician's Global Evaluation of Clinical Response (≥90% improvement at week 12) | 36.8% of patients |
| Adults (Moderate to Severe AD) | Tacrolimus 0.03% | Physician's Global Evaluation of Clinical Response (≥90% improvement at week 12) | 27.5% of patients |
| Adults (Moderate to Severe AD) | Vehicle | Physician's Global Evaluation of Clinical Response (≥90% improvement at week 12) | 6.6% of patients |
| Children (2-15 years, Moderate to Severe AD) | Tacrolimus 0.1% | Clinical improvement of ≥90% | Significantly more patients than vehicle |
| Children (2-15 years, Moderate to Severe AD) | Tacrolimus 0.03% | Clinical improvement of ≥90% | Significantly more patients than vehicle |
Safety and Tolerability
This compound: Safety data in humans is not yet available. In preclinical studies, prolonged topical application of this compound did not induce skin atrophy, a known side effect of topical corticosteroids.[7] In vitro studies on human corneal epithelial cells and murine T helper 17 cells showed no significant cytotoxicity at concentrations up to 9 μM.[7][8]
Tacrolimus: The most common side effects of topical tacrolimus are application site reactions, such as a burning or stinging sensation, and pruritus.[9][10] These are typically mild to moderate and tend to resolve within the first week of treatment. Long-term studies of up to 4 years have not shown an increased risk of infections, lymphomas, or skin cancers associated with its use.[1] Importantly, topical tacrolimus does not cause skin atrophy.[9]
Experimental Protocols
Oxazolone-Induced Allergic Contact Dermatitis in Mice
This model is a standard method for evaluating the efficacy of anti-inflammatory compounds.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male BALB/c mice are typically used.[11]
-
Sensitization: On day 0, a solution of 1.5% oxazolone in a vehicle (e.g., acetone) is applied to a shaved area on the abdomen of the mice.[11]
-
Challenge: On day 7, the mice are challenged by applying a 1% oxazolone solution to the right ear.[11]
-
Treatment: The test compounds (this compound or tacrolimus) and the vehicle control are applied topically to the right ear shortly before and after the oxazolone challenge.[11]
-
Assessment: 24 hours after the challenge, the thickness of both the right (treated) and left (untreated) ears is measured using a micrometer. The difference in thickness between the two ears is calculated as a measure of ear swelling (edema).[11]
-
Outcome Measures: The primary outcome is the percentage inhibition of ear swelling compared to the vehicle-treated group. Other measures can include histological analysis of the ear tissue for epidermal thickness and inflammatory cell infiltration, and measurement of pro-inflammatory cytokine levels in the tissue.[12]
Conclusion
This compound and tacrolimus represent two distinct approaches to the topical treatment of inflammatory skin diseases. Tacrolimus is a well-characterized and clinically validated calcineurin inhibitor with a proven efficacy and safety profile for atopic dermatitis. This compound, as a multi-tyrosine kinase inhibitor, offers a novel mechanism of action with the potential to address both inflammation and fibrosis.
Preclinical data suggests that this compound has a comparable potency to tacrolimus in a model of allergic contact dermatitis, with the added advantage of not causing skin atrophy in animal studies. However, the lack of clinical data for this compound is a significant limitation in making a direct comparison for use in human patients.
For drug development professionals, this compound represents a promising area for further investigation. Future clinical trials are necessary to establish the efficacy, safety, and optimal therapeutic indications for this compound in inflammatory skin conditions. For researchers and scientists, the distinct mechanisms of these two compounds provide valuable tools for dissecting the complex inflammatory pathways in skin diseases.
References
- 1. Long-term safety of tacrolimus ointment in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative randomized clinical trial evaluating the efficacy and safety of tacrolimus versus hydrocortisone as a topical treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A comparative randomized clinical trial evaluating the efficacy and safety of tacrolimus versus hydrocortisone as a topical treatment of atopic dermatitis in children [frontiersin.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Histology of and quantitative assays for oxazolone-induced allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LCB 03-0110 and Tofacitinib for the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of LCB 03-0110, a novel multi-tyrosine kinase inhibitor, and tofacitinib, a Janus kinase (JAK) inhibitor, in the context of dry eye disease (DED) models. While both compounds show promise in modulating the inflammatory responses central to DED, the available data for this compound is currently limited to in-vitro studies. In contrast, tofacitinib has been evaluated in both preclinical animal models and human clinical trials.
Executive Summary
This compound demonstrates potent anti-inflammatory effects in cell-based models of dry eye disease, notably by suppressing key inflammatory cytokines and signaling pathways that are not effectively targeted by tofacitinib in the same models. Tofacitinib, a well-characterized JAK inhibitor, has shown efficacy in reducing the signs and symptoms of dry eye in animal models and clinical trials. A direct in-vivo comparison is not yet possible due to the absence of published animal studies for this compound. This guide synthesizes the current experimental data to offer a preliminary comparative assessment.
Data Presentation
Table 1: In-Vitro Efficacy Comparison in Human Corneal Epithelial (HCE-2) Cells
| Parameter | This compound | Tofacitinib | Key Findings |
| Inhibition of IL-6 Secretion | Significant, dose-dependent reduction | No significant effect | This compound effectively suppresses the production of the pro-inflammatory cytokine IL-6 in corneal epithelial cells. |
| Inhibition of IL-8 Secretion | Significant, dose-dependent reduction | No significant effect | This compound demonstrates a strong inhibitory effect on the chemokine IL-8, which is involved in neutrophil recruitment. |
| Inhibition of MAPK Signaling (p-P38 & p-ERK) | Significant, dose-dependent inhibition | No significant effect | This compound targets the MAPK signaling pathway, a key regulator of inflammation in DED, while tofacitinib does not show a similar effect in this cell model. |
Table 2: In-Vitro Efficacy Comparison in Murine T helper 17 (Th17) Cells
| Parameter | This compound | Tofacitinib | Key Findings |
| Inhibition of IL-17A Secretion | Significant, dose-dependent reduction | Biphasic effect: promotion at low concentrations, inhibition at >1 µM | This compound consistently inhibits the production of the key pathogenic cytokine IL-17A, while tofacitinib exhibits a less predictable, concentration-dependent effect. |
Table 3: In-Vivo Efficacy of Tofacitinib in a Murine Model of Dry Eye
| Parameter | Tofacitinib (0.003% topical) | Vehicle Control | Key Findings |
| Corneal Fluorescein Staining | Significant decrease on days 12 and 15 | No significant change | Tofacitinib treatment effectively reduced corneal epithelial damage. |
| Corneal Infiltration of CD11b+ cells | Significantly decreased | - | Tofacitinib suppressed the infiltration of inflammatory myeloid cells into the cornea. |
| Corneal Expression of Pro-inflammatory Cytokines (TNF-α, IL-23) | Significantly decreased | - | Tofacitinib reduced the expression of key inflammatory mediators in the cornea. |
| Conjunctival Expression of IL-17A | Significantly decreased | - | Tofacitinib effectively lowered the levels of the pathogenic cytokine IL-17A in the conjunctiva. |
Experimental Protocols
In-Vitro Studies (this compound vs. Tofacitinib)
-
Cell Lines: Human Corneal Epithelial (HCE-2) cells and murine naïve CD4+ T cells for Th17 differentiation.
-
Inflammatory Stimulation: HCE-2 cells were stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response.
-
Th17 Differentiation: Naïve CD4+ T cells were cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IFN-γ/IL-4 antibodies).
-
Drug Treatment: Cells were treated with varying concentrations of this compound or tofacitinib.
-
Endpoint Analysis:
-
Cytokine Secretion (IL-6, IL-8, IL-17A): Measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
MAPK Phosphorylation (p-P38, p-ERK): Assessed by Western blot analysis.
-
Cell Viability: Determined using a cell counting kit.
-
In-Vivo Study (Tofacitinib)
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) were used to induce experimental dry eye disease by exposure to desiccating stress (subcutaneous scopolamine injections and placement in a controlled environment with low humidity and a fan).
-
Treatment Administration: Topical ophthalmic 0.003% tofacitinib was administered twice daily.
-
Efficacy Assessments:
-
Corneal Fluorescein Staining: To evaluate corneal epithelial defects.
-
Immunohistochemistry: To quantify the infiltration of CD11b+ inflammatory cells in the cornea.
-
Quantitative Real-Time PCR: To measure the gene expression of cytokines (TNF-α, IL-23, IL-17A) in the cornea and conjunctiva.
-
Mechanism of Action & Signaling Pathways
This compound is a multi-tyrosine kinase inhibitor that, in the context of the studied dry eye models, demonstrates significant inhibition of the MAPK signaling pathway (ERK and P38) in corneal epithelial cells. This pathway is a crucial transducer of inflammatory signals.
Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3, with functional inhibition of JAK2 as well. By blocking the JAK-STAT signaling pathway, tofacitinib interferes with the signaling of numerous cytokines implicated in the pathogenesis of dry eye disease, including those that signal through the common gamma chain.
Signaling Pathway Diagrams
Caption: this compound inhibits inflammatory cytokine production in corneal epithelial cells by blocking the MAPK pathway.
LCB 03-0110: A Comparative Analysis of Cross-Reactivity with Other Tyrosine Kinases
For Immediate Release
This guide provides a comprehensive comparison of the tyrosine kinase inhibitor LCB 03-0110's cross-reactivity profile against a panel of other tyrosine kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity and potential applications.
Summary of Cross-Reactivity Data
This compound is a potent, ATP-competitive inhibitor primarily targeting the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src tyrosine kinase family.[1] It also demonstrates significant inhibitory activity against a range of other tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various tyrosine kinases, providing a quantitative measure of its cross-reactivity.
| Kinase Target Family | Specific Kinase | IC50 (nM) |
| DDR Family | DDR1 (cell-based) | 164[2][3] |
| DDR2 (activated) | 6[2] | |
| DDR2 (non-activated) | 145[2] | |
| DDR2 (cell-based) | 171[2][3] | |
| Src Family | c-Src | 1.3[4] |
| Fyn | 2 | |
| Yes | 3 | |
| Lck | 4 | |
| Lyn | 5 | |
| Hck | 10 | |
| Fgr | 15 | |
| Blk | 20 | |
| Other Kinases | Btk | Value not specified |
| Syk | Value not specified | |
| Tie2 | Value not specified | |
| FLT1 | Value not specified | |
| FLT3 | Value not specified | |
| FLT4 | Value not specified | |
| EphA3 | Value not specified | |
| EphB4 | Value not specified | |
| VEGFR-2 | Value not specified | |
| c-Abl | Value not specified | |
| RET | Value not specified |
Note: IC50 values for the "Other Kinases" are mentioned in the literature as being inhibited by this compound, but specific quantitative data was not available in the reviewed sources. One study indicated that at a concentration of 10 µM, this compound inhibited more than 90% of 20 different tyrosine kinases in a panel of 60, highlighting its multi-kinase inhibitory nature.[2]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide to determine the kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)
This assay quantifies the ability of a compound to inhibit the catalytic activity of a specific kinase.
Materials:
-
Recombinant human tyrosine kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds)
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the specific tyrosine kinase, its corresponding peptide substrate, and varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-33P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Kinase Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.
Materials:
-
Human cell line overexpressing the target kinase (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Ligand for the receptor tyrosine kinase (e.g., collagen for DDR1)
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of the kinase
-
Western blotting reagents and equipment
Procedure:
-
Cells overexpressing the target kinase are seeded in culture plates and allowed to attach.
-
The cells are then treated with varying concentrations of this compound for a specified period.
-
The kinase is activated by adding its specific ligand to the cell culture medium.
-
After incubation, the cells are washed and lysed to extract cellular proteins.
-
The total protein concentration in each lysate is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the target kinase.
-
The membrane is then stripped and re-probed with a primary antibody that recognizes the total amount of the target kinase protein.
-
The protein bands are visualized using a secondary antibody conjugated to a detection enzyme and a chemiluminescent substrate.
-
The intensity of the bands is quantified, and the ratio of phosphorylated kinase to total kinase is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing kinase cross-reactivity.
References
Assessing the Specificity of LCB 03-0110 in Cellular Assays: A Comparative Guide
This guide provides a detailed comparison of the multi-tyrosine kinase inhibitor LCB 03-0110 with other relevant compounds, focusing on its specificity in cellular assays. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of kinase inhibitors.
This compound is a thienopyridine derivative identified as a potent inhibitor of the discoidin domain receptor (DDR) and c-Src family of tyrosine kinases. It has demonstrated a broad inhibitory profile against several other tyrosine kinases crucial for immune cell signaling and inflammatory processes, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR-2). This multi-targeted action has positioned this compound as a candidate for investigating and potentially treating conditions involving inflammation and fibrosis.
Comparative Analysis with Alternative Kinase Inhibitors
The specificity of this compound can be contextualized by comparing its performance with other well-known kinase inhibitors in cellular assays. This comparison highlights the distinct and overlapping target profiles of these compounds.
Table 1: Cellular IC50 Values of this compound against Key Kinases
| Cell Line | Target Kinase | IC50 (nM) | Reference |
| HEK293-DDR1b | DDR1 Autophosphorylation | 164 | |
| HEK293-DDR2 | DDR2 Autophosphorylation | 171 |
Table 2: Biochemical IC50 Values of this compound and Comparators
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | c-Src | 1.3 | |
| DDR2 (active form) | 6 | ||
| DDR2 (inactive form) | 145 | ||
| Dasatinib | c-Src | - | |
| Abl | - | ||
| Bosutinib | c-Src | 1.2 | |
| Abl | 1 | ||
| Saracatinib | c-Src | - | |
| Abl | - | ||
| Nilotinib | DDR1 | 1-8 | |
| Abl | 20 |
Note: Direct cellular IC50 values for all comparators were not available in the provided search results. Biochemical IC50 values are included for a broader comparison of potency.
This compound has been compared to other anti-inflammatory drugs like tacrolimus and tofacitinib in the context of dry eye disease models. In human corneal epithelial (HCE-2) cells, this compound was shown to suppress the phosphorylation of ERK and p38 and reduce the expression of IL-6 and IL-8, effects not observed with tacrolimus and tofacitinib. However, all three compounds were capable of suppressing IL-17A expression in Th17 cells.
In the realm of neurodegenerative disease research, this compound (a DDR/Src inhibitor) has been evaluated alongside multi-kinase inhibitors like Nilotinib (Abl/DDR inhibitor) and Bosutinib (Abl/Src inhibitor). Studies suggest that a multi-kinase targeting approach that includes DDRs and Src may be beneficial in alleviating neurodegenerative pathologies.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings. Below are summaries of key experimental protocols used to assess the specificity of this compound in cellular assays.
Cellular Kinase Autophosphorylation Assay
This assay is used to determine the ability of a compound to inhibit the autophosphorylation of a specific kinase within a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and engineered to overexpress the target kinase (e.g., DDR1b or DDR2).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Kinase Activation: The kinase is activated by adding its respective ligand (e.g., collagen for DDRs).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the kinase and total kinase.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated kinase to total kinase is calculated. IC50 values are determined from the dose-response curve.
Cytokine Expression Analysis (ELISA)
This assay quantifies the secretion of inflammatory cytokines from cells following treatment.
-
Cell Culture and Stimulation: Human corneal epithelial (HCE-2) cells or murine T helper 17 (Th17) cells are cultured. Inflammation is induced using lipopolysaccharide (LPS) or poly(I:C) for HCE-2 cells, or IL-6/TGF-β1 for Th17 cell differentiation.
-
Compound Treatment: Cells are treated with different concentrations of this compound, tacrolimus, or tofacitinib.
-
Supernatant Collection: After a specified incubation period (e.g., 4 days for Th17 cells), the cell culture supernatant is collected.
-
ELISA: The concentration of cytokines (e.g., IL-6, IL-8, IL-17A) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the inhibitory effect of the compounds is determined.
Cell Viability Assay
This assay assesses the cytotoxicity of the compound on the cell lines being studied.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.
-
Incubation: Cells are incubated for a defined period.
-
Viability Measurement: Cell viability is assessed using methods such as Trypan blue exclusion, MTT, or commercial luminescence-based assays that measure ATP content.
-
Data Analysis: The percentage of viable cells is calculated relative to an untreated control.
Visualizing Pathways and Workflows
Diagrams created using Graphviz DOT language help to visualize complex biological pathways and experimental procedures.
Reproducibility of Published Findings on LCB 03-0110: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-tyrosine kinase inhibitor LCB 03-0110 with other alternatives, supported by experimental data from published studies. The information is intended to help researchers evaluate the reproducibility of findings and inform future drug development efforts.
I. Comparative Efficacy in Ocular Inflammation Models
This compound has been investigated for its anti-inflammatory effects in the context of dry eye disease (DED), with direct comparisons to tacrolimus and tofacitinib.
Data Summary: Inhibition of Inflammatory Mediators
The following table summarizes the quantitative data on the inhibition of key inflammatory markers by this compound and its comparators.
| Compound | Cell Line | Stimulant | Target Measured | Effect | Concentration | Reference |
| This compound | HCE-2 | LPS | Phospho-ERK | Significant Suppression (down to 4.4% of control) | 9 µM | |
| This compound | HCE-2 | LPS | Phospho-P38 | Significant Suppression (down to 34.4% of control) | 9 µM | |
| This compound | HCE-2 | LPS or Poly(I:C) | IL-6 and IL-8 | Significant Reduction | Not specified | |
| Tacrolimus | HCE-2 | LPS or Poly(I:C) | Inflammatory Markers | No Anti-inflammatory Response | Not specified | |
| Tofacitinib | HCE-2 | LPS or Poly(I:C) | Inflammatory Markers | No Anti-inflammatory Response | Not specified | |
| This compound | Th17 cells | - | IL-17A | Dose-dependent Decrease | 3 nM to 9 µM | |
| Tacrolimus | Th17 cells | - | IL-17A | Almost Complete Decrease | 3 nM | |
| Tofacitinib | Th17 cells | - | IL-17A | Promoted at ≤1 µM, Inhibited at >1 µM | >1 µM |
Experimental Protocols: Ocular Inflammation
-
Cell Culture and Stimulation: Human corneal epithelial (HCE-2) cells were stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response. Murine T helper 17 (Th17) cells were also used to assess the impact on IL-17A production.
-
Western Blotting: The phosphorylation levels of P38 and ERK in HCE-2 cells were determined by Western blotting to assess the activation of MAPK signaling pathways.
-
ELISA: The expression levels of interleukins IL-6, IL-8, and IL-17A were quantified using enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: The toxicity of the compounds on HCE-2 and Th17 cells was evaluated to ensure that the observed anti-inflammatory effects were not due to cell death.
Signaling Pathway: this compound in HCE-2 Cells
Safety Operating Guide
Proper Disposal of LCB 03-0110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of LCB 03-0110, a potent tyrosine kinase inhibitor.
The primary source for disposal procedures is the Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is imperative for maintaining a safe laboratory environment and preventing environmental contamination.
Disposal Procedures for this compound
According to available Safety Data Sheets, the recommended method for the disposal of this compound and its dihydrochloride salt involves the following steps.
Step-by-Step Disposal Guide:
-
Containerization: Transfer the waste material to a suitable and properly labeled container. Ensure the container is compatible with the chemical to prevent leaks or reactions.
-
Professional Disposal Service: Arrange for the container to be taken away by a licensed professional waste disposal service. It is crucial to select a service experienced in handling chemical and pharmaceutical waste.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations. These regulations may vary, so it is essential to be familiar with the specific requirements for your location.
At present, specific quantitative data for the disposal of this compound, such as concentration limits for neutralization or specific quantities for different disposal methods, are not publicly available. The general guidance is to treat it as a chemical waste product and hand it over to a certified disposal company.
Experimental Protocols for Disposal
Detailed experimental protocols for the neutralization or deactivation of this compound are not provided in standard Safety Data Sheets. The recommended procedure is to avoid direct disposal into the environment and to utilize a professional waste disposal service.
Key Safety Precautions
When handling this compound and preparing it for disposal, researchers should adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Spill Management: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the contaminated materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Handling of LCB 03-0110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like LCB 03-0110, a multi-tyrosine kinase inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
When working with this compound, a compound with potential biological activity, adherence to strict safety protocols is crucial to minimize exposure and mitigate risks. The following recommendations are based on general best practices for handling potent research chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. For handling this compound, the following PPE is recommended:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant material. Double-gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
| Face Protection | Face Shield | - | To be used in conjunction with goggles for maximum protection against splashes. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe workspace.
Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably in a well-ventilated space or a chemical fume hood.
-
Weighing and Aliquoting : When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools and handle with care to avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan:
All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, should be considered hazardous waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Storage : Store the waste container in a designated and secure area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
